TRC051384 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFJDCZCSLJAM-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRC051384 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a small molecule compound identified as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action centers on the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor for HSPs, leading to a cascade of cytoprotective effects.[1][2] Preclinical studies have demonstrated its neuroprotective capabilities, particularly in the context of ischemic stroke, where it mitigates neuronal damage and improves survival outcomes.[2] Furthermore, TRC051384 has shown promise in cellular models of degenerative diseases by protecting against apoptosis.[3] This document provides an in-depth overview of the core mechanism of action of TRC051384, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action
The primary mechanism of action of TRC051384 is the robust induction of Heat Shock Protein 70 (HSP70).[1][2] This is achieved through the activation of Heat Shock Factor 1 (HSF1).[2] Under normal cellular conditions, HSF1 is maintained in an inert state. Upon stimulation by TRC051384, HSF1 undergoes a conformational change, trimerizes, and translocates to the nucleus. In the nucleus, it binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, most notably the gene encoding HSP70, thereby initiating their transcription. The resulting increase in intracellular HSP70 levels confers significant cytoprotective effects.
The elevated HSP70 acts as a molecular chaperone, assisting in the proper folding of nascent polypeptides, refolding of misfolded proteins, and preventing protein aggregation.[2] Beyond its chaperone function, HSP70 exerts potent anti-apoptotic and anti-inflammatory effects.[2][3] One of the key downstream effects of TRC051384-induced HSP70 is the inhibition of necroptosis, a form of programmed necrosis, which is particularly relevant in the context of neuronal trauma and ischemic injury.[1]
Key Signaling Pathways
HSF1-Mediated HSP70 Induction
The central signaling pathway initiated by TRC051384 is the HSF1-mediated heat shock response. Treatment with TRC051384 leads to a significant, dose-dependent increase in the transcriptional activity of HSF1.[1] This pathway is fundamental to the compound's therapeutic potential, as the resulting upregulation of HSP70 is responsible for the observed chaperone and anti-inflammatory activities.[2]
SIRT3-Mediated Inhibition of Mitochondrial Apoptosis
In the context of cellular stress, such as compression-induced injury in nucleus pulposus cells, TRC051384-mediated HSP70 induction has been shown to suppress apoptosis through a mitochondrial-dependent pathway.[3] HSP70 upregulates the expression of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[3] SIRT3, in turn, inhibits mitochondrial fission.[3] This suppression of mitochondrial fission prevents mitochondrial dysfunction, reduces the production of reactive oxygen species (ROS), and ultimately blocks the mitochondrial apoptotic pathway.[3]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of TRC051384.
Table 1: In Vitro Activity of TRC051384
| Assay | Cell Line | Concentration | Result | Reference |
| HSP70B mRNA Induction | HeLa and Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [1] |
| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase | [1] |
| Inhibition of LPS-induced TNF-α Expression | Differentiated THP-1 | 6.25 µM | 60% inhibition | [1] |
| Inhibition of LPS-induced TNF-α Expression | Differentiated THP-1 | 12.5 µM | 90% inhibition | [1] |
Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Schedule | Result | Reference |
| Reduction in Penumbra Recruited to Infarct | Initiated 8 hours post-ischemia | 87% reduction | [2] |
| Reduction in Brain Edema | Initiated 8 hours post-ischemia | 25% reduction | [2] |
| Survival Rate (Day 2) | Initiated 4 hours post-ischemia | 50% improvement | [2] |
| Survival Rate (Day 7) | Initiated 4 hours post-ischemia | 67.3% improvement | [2] |
Experimental Protocols
In Vivo Model of Transient Cerebral Ischemia
This protocol was utilized to evaluate the neuroprotective effects of TRC051384 in a stroke model.[2]
-
Model: Focal cerebral ischemia was induced in rats by occluding the middle cerebral artery (MCA) using the intraluminal suture technique.
-
Ischemia Duration: The MCA was occluded for 2 hours.
-
Treatment Groups: Rats were administered either TRC051384 or a vehicle control.
-
Administration Route: Intra-peritoneal injection.
-
Dosing Regimen: Injections were given every 2 hours for a total of 48 hours.
-
Treatment Initiation: Treatment was delayed, starting at either 4 hours or 8 hours after the onset of ischemia.
-
Outcome Measures:
-
Progression of infarct and edema was assessed up to 48 hours post-insult using magnetic resonance imaging (MRI).
-
Neurological disability and survival were monitored for up to 7 days.
-
In Vitro HSP70 Induction in Nucleus Pulposus (NP) Cells
This protocol was employed to study the protective effects of TRC051384 against compression-induced apoptosis.[3]
-
Cell Type: Human nucleus pulposus (NP) cells.
-
Objective: To induce the expression of HSP70.
-
Procedure: NP cells were pretreated with TRC051384 (supplied by Selleck Chemicals) for 24 hours prior to the application of compressive stress.
-
Inhibitor Studies: In some experiments, the HSP70 inhibitor VER155008 or the SIRT3 inhibitor 3-TYP were co-administered with TRC051384 24 hours before compression to confirm the pathway dependence.
-
Compression Simulation: A pressure vessel was used to simulate the in vivo compressive environment.
In Vitro Inhibition of TNF-α Expression
This assay was used to determine the anti-inflammatory properties of TRC051384.[1]
-
Cell Line: Differentiated THP-1 human monocytic cell line.
-
Stimulus: Lipopolysaccharide (LPS) was used to induce the expression and secretion of TNF-α.
-
Intervention: Cells were treated with varying concentrations of TRC051384 (6.25 µM and 12.5 µM).
-
Endpoint: The level of TNF-α in the cell culture supernatant was quantified to determine the extent of inhibition by TRC051384.
Note: The detailed, step-by-step protocols for specific assays such as luciferase reporter assays, ELISAs, and Western blotting are not fully detailed in the cited abstracts. For complete experimental procedures, it is recommended to consult the full-text versions of the referenced publications.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the activation of the HSF1-HSP70 signaling pathway. Its ability to induce a potent cytoprotective and anti-inflammatory response has been demonstrated in both in vitro and in vivo models of significant pathological conditions, including ischemic stroke and degenerative disc disease. The quantitative data underscore its efficacy in reducing cellular damage and improving functional outcomes. Further investigation into this compound is warranted to explore its full therapeutic potential in various human diseases characterized by cellular stress and apoptosis.
References
- 1. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Therapeutic Target of TRC051384 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
TRC051384 hydrochloride is a novel small-molecule compound belonging to the substituted 2-propen-1-one class.[1][2] Its primary therapeutic target is the induction of Heat Shock Protein 70 (HSP70) , a key molecular chaperone involved in cellular stress responses.[1][3][4] The compound does not act on HSP70 directly but rather modulates its expression through the activation of Heat Shock Factor 1 (HSF1) .[2][5]
Under cellular stress conditions, such as ischemia, HSF1 is activated, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, initiating the transcription of proteins like HSP70. TRC051384 effectively triggers this signaling cascade, leading to a significant upregulation of HSP70.[2][5] This induction of HSP70 provides cytoprotective effects, including enhanced protein folding, anti-inflammatory activity, and inhibition of apoptotic pathways, making it a promising therapeutic strategy for conditions like ischemic stroke.[1][2][3]
Signaling Pathway
Caption: Mechanism of Action of TRC051384.
Quantitative Data Summary
The efficacy of TRC051384 has been quantified in both in vivo and in vitro models. The data highlights its neuroprotective and anti-inflammatory properties.
Table 1: In Vivo Efficacy in a Rat Model of Ischemic Stroke[1][2]
Model: Male Sprague-Dawley rats with transient (2-hour) middle cerebral artery occlusion (MCAo).
| Parameter | Treatment Group (4h post-ischemia) | Treatment Group (8h post-ischemia) | Vehicle Control |
| Reduction in Penumbra Recruited to Infarct | 87% (p < 0.05) | 84% (p < 0.001) | - |
| Reduction in Brain Edema | 39% (p < 0.05) | 25% (p < 0.05) | - |
| Improved Survival (Day 2) | 50% | Not Reported | - |
| Improved Survival (Day 7) | 67.3% | Not Reported | - |
Table 2: In Vitro Activity of TRC051384[3]
| Assay | Cell Line | Concentration | Result |
| HSP70B mRNA Induction | HeLa & Rat Primary Neurons | Dose-dependent | Several hundred-fold increase |
| HSF1 Transcriptional Activity | HeLa | Dose-dependent | Significant increase |
| TNF-α Expression Inhibition | Differentiated THP-1 | 6.25 µM | 60% inhibition |
| TNF-α Expression Inhibition | Differentiated THP-1 | 12.5 µM | 90% inhibition |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for TRC051384 evaluation.
In Vivo Model of Transient Ischemic Stroke
This protocol outlines the key steps used to evaluate the neuroprotective effects of TRC051384 in a rat model.[1][2]
Caption: Experimental workflow for in vivo stroke model.
-
Animal Model : Male Sprague-Dawley rats were used.
-
Ischemia Induction : Focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 2 hours using an intraluminal suture technique, followed by reperfusion.
-
Drug Administration : TRC051384 was administered via intraperitoneal (i.p.) injection. Treatment was initiated either 4 or 8 hours after the onset of ischemia.
-
Dosing Schedule : An initial dose of 9 mg/kg was followed by a maintenance dose of 4.5 mg/kg every 2 hours for a total duration of 48 hours.
-
Outcome Assessment :
-
Infarct and Edema : Progression of brain infarct and edema was measured up to 48 hours post-insult using magnetic resonance imaging (MRI).
-
Neurological Function and Survival : Neurological disability and survival rates were monitored for up to 7 days.
-
HSF1 Transcriptional Activity Assay (Luciferase Reporter)
This is a representative protocol for measuring the ability of TRC051384 to activate HSF1-mediated transcription.[3]
-
Cell Line : HeLa cells, or another suitable human cell line.
-
Reporter System : Cells are transiently or stably transfected with a reporter plasmid. This plasmid contains a firefly luciferase gene under the control of a promoter with multiple Heat Shock Elements (HSEs). A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
-
Experimental Procedure :
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 6-24 hours) to allow for HSF1 activation and luciferase expression.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis : The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The fold-increase in this ratio relative to the vehicle control indicates the level of HSF1 transcriptional activation.
HSP70 mRNA Induction Assay (qRT-PCR)
This protocol details how to quantify the induction of HSP70 mRNA following treatment with TRC051384.[3]
-
Cell Lines : HeLa cells or rat primary mixed neurons.
-
Experimental Procedure :
-
Culture cells to an appropriate confluency and treat with dose-ranging concentrations of TRC051384 or vehicle.
-
After a suitable incubation period (e.g., 4-12 hours), harvest the cells.
-
Isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Perform reverse transcription to synthesize cDNA from the isolated RNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for the HSP70 gene (e.g., HSPA1A or HSPA1B) and a reference gene (e.g., GAPDH or ACTB).
-
-
Data Analysis : The relative expression of HSP70 mRNA is calculated using the ΔΔCt method, where the expression in treated samples is normalized to the reference gene and then compared to the vehicle-treated control group.
Anti-Inflammatory Activity Assay (TNF-α Inhibition)
This protocol measures the anti-inflammatory effect of TRC051384 by quantifying its ability to inhibit TNF-α secretion in an immune cell model.[3]
-
Cell Line : Human monocytic THP-1 cell line.
-
Experimental Procedure :
-
Differentiation : Differentiate THP-1 monocytes into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Pre-treatment : Pre-treat the differentiated cells with various concentrations of TRC051384 (e.g., 6.25 µM and 12.5 µM) for 1-2 hours.
-
Inflammatory Challenge : Induce inflammation by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation : Co-incubate the cells with TRC051384 and LPS for a specified time (e.g., 4-24 hours).
-
Quantification : Collect the cell culture supernatant and measure the concentration of secreted TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis : The concentration of TNF-α in the supernatant of TRC051384-treated cells is compared to that of cells treated with LPS alone. The percentage inhibition is then calculated.
References
- 1. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for the quantitative analysis of human heat shock gene expression using a multiplex RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanopartikel.info [nanopartikel.info]
Chemical structure and properties of TRC051384 hydrochloride
An In-depth Technical Guide to TRC051384 Hydrochloride
Introduction
This compound is a small molecule compound recognized for its potent induction of Heat Shock Protein 70 (HSP70).[1][2][3][4] As a result of this activity, it has demonstrated significant neuroprotective and cytoprotective effects in various preclinical models, particularly in the context of ischemic stroke and cellular stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
TRC051384 is chemically identified as N-[2-(4-morpholinyl)ethyl]-N′-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]-urea.[3] The hydrochloride salt form is typically used for research purposes.
| Property | Value | Reference |
| CAS Number | 867164-40-7 | [1][3] |
| Molecular Formula | C25H31N5O4 | [3][4] |
| Molecular Weight | 465.55 g/mol | [3][4] |
| IUPAC Name | N-[2-(morpholin-4-yl)ethyl]-N'-[4-[(E)-3-[6-(morpholin-4-yl)pyridin-2-yl]prop-2-enoyl]phenyl]urea | [4] |
| Synonyms | TRC 051384, TRC-051384 | [4] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| Solubility | DMSO: 50 mg/mL | [3] |
| SMILES | O=C(NC1=CC=C(C(/C=C/C2=NC(N3CCOCC3)=CC=C2)=O)C=C1)NCCN4CCOCC4 | [3][4] |
| InChI Key | SQTSPANZQDCPLB-CMDGGOBGSA-N | [3][4] |
Mechanism of Action
TRC051384's primary mechanism of action is the induction of HSP70, a key molecular chaperone involved in cellular stress responses. This induction is mediated through the activation of Heat Shock Factor 1 (HSF1).[2][5] Upon activation, HSF1 translocates to the nucleus and initiates the transcription of genes encoding heat shock proteins, most notably HSP70. The resulting elevation in HSP70 levels confers cytoprotection through several downstream pathways.
HSF1-Mediated HSP70 Induction
The core mechanism involves the activation of HSF1 by TRC051384, leading to increased transcription of HSP70 mRNA.[2][3] This results in elevated chaperone and anti-inflammatory activity, which is central to the compound's protective effects.[2]
Neuroprotection via Inhibition of Necroptosis
TRC051384 exhibits protective effects against neuronal trauma by inhibiting necroptosis.[1] Recent studies suggest that HSP70 can attenuate neuronal necroptosis through the HSP90α-RIPK3 pathway.[4][6]
Attenuation of Apoptosis via SIRT3 and Mitochondrial Fission Pathway
In models of cellular stress in human nucleus pulposus cells, TRC051384-induced HSP70 has been shown to suppress apoptosis by inhibiting mitochondrial fission.[7] This effect is mediated by the upregulation of Sirtuin 3 (SIRT3).[7]
Experimental Data
In Vitro Efficacy
| Cell Line/Model | Concentration | Effect | Reference |
| HeLa Cells | 6.3 µM, 12.5 µM | Dose-dependent increase in HSP70 mRNA | [3] |
| Rat Primary Neurons | 6.3 µM, 12.5 µM | Dose-dependent increase in HSP70 mRNA | [3] |
| HeLa Cells (Reporter Assay) | 25 µM | Significant increase in HSF1 transcriptional activity | [3] |
| Differentiated THP-1 Cells | 6.25 µM | 60% inhibition of LPS-induced TNF-α expression | [1] |
| Differentiated THP-1 Cells | 12.5 µM | 90% inhibition of LPS-induced TNF-α expression | [1] |
| Human Nucleus Pulposus Stem Cells | 1 µM | Reduced apoptosis, decreased malondialdehyde (MDA) levels, and prevented decrease in mitochondrial membrane potential induced by tert-butyl hydroperoxide | [3] |
In Vivo Efficacy (Rat Model of Transient Ischemic Stroke)
| Treatment Regimen | Parameter | Result | Reference |
| Administration initiated 8 hours post-ischemia | Neuronal Injury (Penumbra recruited to infarct) | 87% reduction | [2] |
| Administration initiated 8 hours post-ischemia | Brain Edema | 25% reduction | [2] |
| Administration initiated 4 hours post-ischemia | Survival (Day 2) | 50% improvement | [2] |
| Administration initiated 4 hours post-ischemia | Survival (Day 7) | 67.3% improvement | [2] |
Experimental Protocols
In Vivo Transient Cerebral Ischemia Model in Rats
This protocol is a summary of the methodology described in the cited literature.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. TRC051384 HCl - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384 Hydrochloride: A Technical Guide to a Novel HSP70 Inducer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70). We will explore its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in neuroscience, drug discovery, and cellular stress research.
Core Compound Details
| Identifier | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1333327-56-2 | [1] |
| Synonyms | TRC 051384 HCl, TRC-051384 HCl | [2] |
| Molecular Formula | C₂₅H₃₂ClN₅O₄ | [2] |
| Molecular Weight | 502.01 g/mol | [2] |
| Parent Compound CAS | 867164-40-7 | [3][4] |
| Parent IUPAC Name | N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea | [4][5] |
Mechanism of Action
TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70).[3][6] Its primary mechanism involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[5] Under normal conditions, HSF1 is held in an inactive state in the cytoplasm. Upon stimulation by TRC051384, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to Heat Shock Elements (HSEs) in the promoter region of target genes, leading to the robust transcription and translation of HSP70.[7]
The induction of HSP70 by TRC051384 confers significant cytoprotective effects through at least two distinct pathways:
-
Enhanced Chaperone and Anti-Inflammatory Activity: The elevated levels of HSP70 improve protein folding and stability, helping to mitigate cellular damage. This chaperone activity is coupled with potent anti-inflammatory effects.[3][7]
-
Inhibition of Necroptosis: TRC051384 exhibits neuroprotective effects by inhibiting necroptosis, a form of regulated necrotic cell death.[3][5] Mechanistically, HSP70 activation by TRC051384 leads to a decrease in HSP90α expression. This, in turn, inhibits the phosphorylation of Receptor-Interacting Protein Kinase 3 (RIPK3) and its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which are central executioners of the necroptosis pathway.[5]
Signaling Pathways
The following diagrams illustrate the key molecular pathways modulated by TRC051384.
Caption: HSF1 Activation Pathway by TRC051384.
Caption: Necroptosis Inhibition by TRC051384-induced HSP70.
Quantitative Data Summary
In Vitro Activity
| Assay | Cell Line | Concentration (µM) | Result | Reference |
| TNF-α Expression | Differentiated THP-1 | 6.25 | 60% inhibition | [7] |
| TNF-α Expression | Differentiated THP-1 | 12.5 | 90% inhibition | [7] |
In Vivo Efficacy (Rat Model of Transient Ischemic Stroke)
| Parameter | Treatment Schedule | Result | Reference |
| Penumbra Recruitment | Initiated 8 hours post-ischemia | 87% reduction | [1][3][7] |
| Brain Edema | Initiated 8 hours post-ischemia | 25% reduction | [1][3][7] |
| Survival (Day 2) | Initiated 4 hours post-ischemia | 50% survival | [1][3][7] |
| Survival (Day 7) | Initiated 4 hours post-ischemia | 67.3% survival | [1][3][7] |
Experimental Protocols
Transient Cerebral Ischemia Rat Model
This protocol describes the induction of focal cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO), a model used to evaluate the neuroprotective effects of TRC051384.[3][6]
Workflow Diagram
Caption: Experimental Workflow for the MCAO Rat Model.
Methodology:
-
Animal Preparation: Anesthetize male Sprague Dawley or Wistar rats using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). Maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure: Place the rat in a supine position. Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA).
-
Occlusion: A filament suture (e.g., 4-0 monofilament nylon) is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the Middle Cerebral Artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a defined period, typically 2 hours, to induce a significant ischemic insult.[3]
-
Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion of the MCA territory.
-
Compound Administration: At specified time points post-ischemia (e.g., 4 or 8 hours), administer TRC051384 or vehicle control via intraperitoneal (i.p.) injection. Dosing may be repeated every 2 hours for up to 48 hours.[3]
-
Outcome Assessment: Monitor animals for neurological deficits, survival rates, and, at terminal endpoints, assess infarct volume and brain edema using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).[3]
Western Blot Analysis for HSP70 and Necroptosis Markers
This protocol outlines the detection of protein expression changes in cell lysates or tissue homogenates following treatment with TRC051384.
Methodology:
-
Sample Preparation:
-
Cells: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tissues: Homogenize brain tissue samples in lysis buffer on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample and separate by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-HSP70, anti-p-RIPK3, anti-p-MLKL, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Inhibition of TNF-α Expression in THP-1 Cells
This protocol details an in vitro assay to measure the anti-inflammatory properties of TRC051384.[7]
Methodology:
-
Cell Culture and Differentiation: Culture human THP-1 monocytic cells. Differentiate the cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of TRC051384 (e.g., 6.25 µM, 12.5 µM) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours to induce the expression of TNF-α.
-
Sample Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production by TRC051384 compared to the LPS-only treated control.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 5. HSP70 attenuates neuronal necroptosis through the HSP90α-RIPK3 pathway following neuronal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ischemic preconditioning prevents protein aggregation after transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling TRC051384 Hydrochloride: A Novel Neuroprotective Agent for Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a novel, potent small molecule inducer of Heat Shock Protein 70 (HSP70) that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. By activating Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response, TRC051384 elevates chaperone activity and confers anti-inflammatory benefits. Furthermore, it exhibits a protective role against neuronal trauma through the inhibition of necroptosis. This technical guide provides a comprehensive overview of the discovery rationale, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols for seminal studies are presented, alongside visualizations of the core signaling pathways and experimental workflows.
Discovery and Synthesis
While the specific details of the initial screening and lead optimization process for TRC051384 are proprietary, the compound belongs to the substituted 2-propen-1-one class of molecules. The discovery effort was likely focused on identifying potent activators of the HSF1 pathway as a therapeutic strategy for neuroprotection in ischemic stroke.
The precise, multi-step synthesis of 1-(2-(morpholin-4-yl)ethyl)-3-(4-(-3-(6-(morpholin-4-yl)pyridin- 2-yl)prop-2-enoyl)phenyl)urea dihydrochloride (B599025) (TRC051384) is not publicly disclosed. The synthesis of such complex substituted urea (B33335) derivatives typically involves a series of reactions to construct the core structure and append the various functional groups.
Mechanism of Action
TRC051384 exerts its neuroprotective effects through a dual mechanism: the induction of the cytoprotective heat shock response and the inhibition of programmed necrosis (necroptosis).
HSF1 Activation and HSP70 Induction
The primary mechanism of action of TRC051384 is the activation of Heat Shock Factor 1 (HSF1).[1] Under cellular stress, such as ischemia, HSF1 translocates to the nucleus, trimerizes, and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the transcription and translation of heat shock proteins, most notably HSP70.[1] Increased levels of HSP70 enhance cellular resilience by acting as molecular chaperones, assisting in the refolding of denatured proteins, preventing protein aggregation, and inhibiting apoptotic pathways.
Caption: HSF1 activation pathway induced by TRC051384.
Inhibition of Necroptosis
TRC051384 exhibits protective effects against neuronal trauma by inhibiting necroptosis.[2] Necroptosis is a form of programmed necrosis that is executed by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Recent evidence suggests that HSP70 can attenuate neuronal necroptosis through the HSP90α-RIPK3 pathway. By inducing HSP70, TRC051384 is thought to interfere with this signaling cascade, thereby preventing neuronal cell death following ischemic injury.
Caption: Proposed mechanism of necroptosis inhibition by TRC051384.
Preclinical Data
TRC051384 has demonstrated significant efficacy in in vitro and in vivo models.
In Vitro Activity
The following table summarizes the key in vitro findings for TRC051384.
| Assay | Cell Line | Effect | Concentration |
| HSF1 Transcriptional Activity | HeLa, Rat Primary Mixed Neurons | Dose-dependent increase in HSF1 activity | - |
| HSP70B mRNA Induction | HeLa, Rat Primary Mixed Neurons | Several hundred-fold increase | - |
| LPS-induced TNF-α Expression | Differentiated THP-1 cells | 60% inhibition | 6.25 μM |
| 90% inhibition | 12.5 μM |
In Vivo Efficacy in a Rat Model of Ischemic Stroke
TRC051384 was evaluated in a rat model of transient middle cerebral artery occlusion (MCAO).
| Parameter | Treatment Initiation | Observation Period | Result |
| Neuronal Injury (Penumbra Recruitment to Infarct) | 8 hours post-ischemia | 48 hours | 87% reduction |
| Brain Edema | 8 hours post-ischemia | 48 hours | 25% reduction |
| Survival | 4 hours post-ischemia | Day 2 | 50% improvement |
| Day 7 | 67.3% improvement |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TRC051384.
Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rats to mimic human ischemic stroke.[1]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is maintained for a defined period (e.g., 2 hours).
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion.
-
Drug Administration: TRC051384 or vehicle is administered via intraperitoneal injection at specified time points post-ischemia (e.g., 4 or 8 hours).
-
Assessment: Neurological deficits, infarct volume (via MRI or TTC staining), and brain edema are assessed at various time points post-reperfusion.
Caption: Experimental workflow for the rat MCAO model.
HSF1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the activation of HSF1 by measuring the expression of a reporter gene under the control of heat shock elements.
-
Cell Culture and Transfection: HeLa cells or primary neurons are cultured in appropriate media. Cells are transfected with a luciferase reporter plasmid containing multiple copies of the heat shock element (HSE) upstream of the luciferase gene.
-
Compound Treatment: Cells are treated with varying concentrations of TRC051384 for a specified duration.
-
Cell Lysis: After treatment, cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as fold induction over vehicle-treated cells.
LPS-Induced TNF-α Expression Assay
This assay measures the anti-inflammatory effect of TRC051384 by quantifying the inhibition of TNF-α production in immune cells.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Compound Pre-treatment: Differentiated THP-1 cells are pre-treated with various concentrations of TRC051384 for a defined period.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The percentage inhibition of TNF-α production by TRC051384 is calculated relative to LPS-stimulated cells treated with vehicle.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of the HSF1/HSP70 pathway and the inhibition of necroptosis. The robust preclinical data, particularly the significant efficacy in a clinically relevant model of ischemic stroke with a therapeutic window of up to 8 hours, underscore its potential as a novel treatment for this debilitating condition. Further investigation into its clinical safety and efficacy is warranted.
References
TRC051384 Hydrochloride: A Technical Guide to its Role in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemic injury, and inflammatory disorders. Consequently, the identification of potent and specific inhibitors of this pathway is of significant interest in drug discovery. TRC051384 hydrochloride, a small molecule inducer of Heat Shock Protein 70 (HSP70), has been identified as a promising agent that confers cellular protection through the inhibition of necroptosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action in necroptosis, available quantitative data, and detailed experimental protocols for its investigation.
Introduction to this compound
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70)[1]. It has demonstrated protective effects in models of neuronal trauma and ischemic stroke, which are attributed to its ability to inhibit necroptosis[1][2]. The hydrochloride salt form is commonly used for in vitro and in vivo studies.
Mechanism of Action: Inhibition of Necroptosis
TRC051384's primary mechanism of action is the induction of HSP70. This is achieved through the activation of Heat Shock Factor 1 (HSF1), a key transcription factor for heat shock proteins[1]. The subsequent increase in HSP70 levels interferes with the necroptotic signaling cascade.
Recent studies have elucidated a more specific mechanism, indicating that HSP70 activation by TRC051384 attenuates neuronal necroptosis by modulating the HSP90α-RIPK3 pathway[3]. HSP90α is known to be involved in the stabilization and activation of RIPK3, a central kinase in the necroptosis pathway. By influencing this interaction, TRC051384 indirectly suppresses the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.
Signaling Pathway
The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the formation of the necrosome, a protein complex comprising Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This results in the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death[4][5][6][7]. TRC051384, through the induction of HSP70, intervenes in this pathway.
Diagram 1: Proposed mechanism of TRC051384 in necroptosis inhibition.
Quantitative Data
The following tables summarize the available quantitative data for the effects of this compound.
Table 1: In Vitro Activity of TRC051384
| Cell Line | Assay | Concentration | Result | Reference |
| Differentiated THP-1 | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition | [1] |
| Differentiated THP-1 | LPS-induced TNF-α expression | 12.5 µM | 90% inhibition | [1] |
Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Dosage | Administration Route | Treatment Schedule | Result | Reference |
| Neuronal Injury (Penumbra Recruitment to Infarct) | 9 mg/kg | Intra-peritoneal | Every 2 hours for 48 hours, starting 8 hours post-ischemia | 87% reduction | [2] |
| Brain Edema | 9 mg/kg | Intra-peritoneal | Every 2 hours for 48 hours, starting 8 hours post-ischemia | 25% reduction | [2] |
| Survival (Day 2) | Not specified | Intra-peritoneal | Started 4 hours after ischemia onset | 50% improvement | [1] |
| Survival (Day 7) | Not specified | Intra-peritoneal | Started 4 hours after ischemia onset | 67.3% improvement | [1] |
Note: Specific IC50 or Ki values for TRC051384 directly targeting necroptosis pathway components (e.g., RIPK1, RIPK3, MLKL) are not currently available in the public literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of TRC051384 on necroptosis.
Cell Culture and Treatment
A typical experimental workflow for in vitro studies is as follows:
Diagram 2: General experimental workflow for in vitro necroptosis assays.
-
Cell Lines: Neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) or other cell lines susceptible to necroptosis (e.g., HT-29, L929) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
TRC051384 Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment:
-
Pre-incubate cells with varying concentrations of TRC051384 or vehicle (DMSO) for a specified period (e.g., 1-24 hours).
-
Induce necroptosis using a combination of agents such as TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), and a Smac mimetic.
-
Incubate for a further period (e.g., 4-24 hours) depending on the cell line and endpoint.
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Sample Collection: After treatment, centrifuge the cell culture plates at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). This typically includes a substrate and a catalyst.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Stop Solution: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous release and cells lysed with a lysis buffer for maximum release).
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation of key necroptosis-related proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RIPK3, p-MLKL, HSP70, β-actin) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Immunostaining
Immunostaining allows for the visualization and localization of necroptotic markers within cells.
-
Cell Fixation: Grow cells on coverslips and after treatment, fix them with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilization: Permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against necroptosis markers (e.g., p-MLKL) overnight at 4°C.
-
Washing: Wash the cells with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
Conclusion
This compound presents a compelling therapeutic strategy for diseases where necroptosis plays a significant pathological role. Its mechanism of action, centered on the induction of HSP70 and subsequent modulation of the HSP90α-RIPK3 axis, offers a novel approach to cytoprotection. The data, while still emerging, supports its potential in mitigating cellular damage in conditions such as ischemic injury. Further research, particularly to determine its precise binding interactions and to obtain more extensive quantitative data on its direct anti-necroptotic activity, will be crucial for its clinical development. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The necroptotic cell death pathway operates in megakaryocytes, but not in platelet synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An immunohistochemical atlas of necroptotic pathway expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis-blocking compound NBC1 targets heat shock protein 70 to inhibit MLKL polymerization and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP70 attenuates neuronal necroptosis through the HSP90α-RIPK3 pathway following neuronal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of TRC051384 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key component of the cellular stress response. This induction of HSP70 confers significant anti-inflammatory and cytoprotective effects, which have been demonstrated in both in vitro and in vivo models. The primary mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), leading to the transcriptional upregulation of HSP70. The subsequent increase in HSP70 levels interferes with pro-inflammatory signaling cascades and inhibits necroptosis, a form of programmed cell death. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways.
Core Mechanism of Action: HSF1 Activation and HSP70 Induction
This compound's principal mechanism of action is the potent induction of Heat Shock Protein 70 (HSP70).[1][2][3] This is achieved through the activation of Heat Shock Factor 1 (HSF1), a transcription factor that binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their enhanced transcription.[3] The resulting elevation in intracellular HSP70 levels provides a chaperone and anti-inflammatory effect.[1][3]
Signaling Pathway: HSF1 Activation and HSP70 Induction
References
Methodological & Application
Application Notes and Protocols for TRC051384 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It exerts its biological effects through the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response. Upon activation, HSF1 translocates to the nucleus and initiates the transcription of target genes, including HSPA1A (encoding HSP70). This mechanism of action confers cytoprotective and anti-inflammatory properties to TRC051384, making it a compound of interest for neuroprotective and anti-inflammatory research. In vitro studies have demonstrated its ability to induce HSP70 in various cell lines, including HeLa and primary neurons, and to inhibit the production of pro-inflammatory cytokines such as TNF-α in differentiated THP-1 cells.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its ability to induce HSP70 expression and inhibit TNF-α secretion.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Key Parameter | Result | Reference |
| HSP70B mRNA Induction | HeLa | Fold Induction | Several hundred-fold | [1] |
| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Fold Induction | Several hundred-fold | [1] |
| HSF1 Transcriptional Activity | Not Specified | Luciferase Activity | Significant dose-dependent increase | [1] |
| TNF-α Inhibition | Differentiated THP-1 | IC60 | 6.25 µM | [1] |
| TNF-α Inhibition | Differentiated THP-1 | IC90 | 12.5 µM | [1] |
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Protocols
HSP70 Induction by Western Blot in HeLa Cells
This protocol describes the immunodetection of HSP70 protein in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-HSP70
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of TRC051384 (e.g., 0.1, 1, 10, 25 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-HSP70 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Quantification of HSPA1A mRNA by qRT-PCR
This protocol details the measurement of HSPA1A (HSP70) mRNA levels in response to TRC051384 treatment.
Materials:
-
Treated cells (from a similar setup as the Western blot protocol)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HSPA1A and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for HSPA1A and the reference gene, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in HSPA1A expression relative to the vehicle-treated control.
-
Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
This protocol describes how to measure the inhibitory effect of TRC051384 on TNF-α secretion from differentiated, LPS-stimulated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of TRC051384 (e.g., 1, 5, 10, 25 µM) or vehicle for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours to induce TNF-α secretion.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of TRC051384 compared to the LPS-stimulated vehicle control.
-
Experimental Workflow Diagram
Caption: A representative experimental workflow.
References
Application Notes and Protocols for TRC051384 Hydrochloride in Rat Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small-molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] In vivo studies in rat models of transient ischemic stroke have demonstrated its neuroprotective effects.[1][2] Administered post-ischemia, TRC051384 has been shown to significantly reduce neuronal injury, decrease brain edema, and improve survival rates.[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of HSP70, which in turn confers cellular protection and exhibits anti-inflammatory effects.[1] These findings suggest the potential of this compound as a therapeutic agent for ischemic stroke.
Mechanism of Action
TRC051384 acts as a potent inducer of HSP70. This induction is mediated through the activation of HSF1, a key transcription factor in the cellular stress response.[1] Upon activation, HSF1 translocates to the nucleus and initiates the transcription of genes encoding heat shock proteins, most notably HSP70. The elevated levels of HSP70 provide neuroprotection through several mechanisms, including chaperoning of damaged proteins, inhibition of apoptosis, and modulation of inflammatory pathways.[1]
Data Presentation
The following tables summarize the quantitative data from an in vivo study of this compound in a rat model of transient focal cerebral ischemia.
Table 1: Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Treatment Group | Reduction in Penumbra Recruited to Infarct (%) | Reduction in Brain Edema (%) |
| TRC051384 (administered 4 hours post-ischemia) | 87 | 39 |
| TRC051384 (administered 8 hours post-ischemia) | 84 | 25 |
Data derived from a study in a rat model of transient middle cerebral artery occlusion.[1][2]
Table 2: Survival Rate Following TRC051384 Treatment (Initiated 4 hours Post-Ischemia)
| Time Point | Improvement in Survival (%) |
| Day 2 | 50 |
| Day 7 | 67.3 |
Data derived from a study in a rat model of transient middle cerebral artery occlusion.[1][2]
Note on Pharmacokinetics and Toxicology: As of the latest literature review, detailed pharmacokinetic and toxicology data for this compound in rat models are not publicly available. Further studies are required to characterize the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo study of this compound in rat models of ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
4-0 nylon monofilament with a silicon-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated 4-0 nylon monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, carefully withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the rat to recover in a warm cage.
Intraperitoneal (IP) Administration of this compound
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
Materials:
-
This compound solution (dissolved in a suitable vehicle)
-
Sterile syringes and needles (23-25 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the rat securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that a blood vessel or organ has not been punctured.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Dosing Regimen:
Assessment of Neurological Deficit
Neurological function can be assessed using a standardized scoring system.
Procedure:
-
Perform a battery of behavioral tests at specified time points post-stroke (e.g., 24, 48 hours, and 7 days).
-
Commonly used scoring systems include the Bederson scale, the Garcia scale, or a modified Neurological Severity Score (mNSS).
-
Tests may include evaluating motor function (e.g., limb flexion, circling behavior), sensory function, and reflexes.
-
A higher score typically indicates a more severe neurological deficit.
Magnetic Resonance Imaging (MRI) for Infarct Volume and Edema Assessment
MRI is used to visualize and quantify the extent of brain injury.
Procedure:
-
Anesthetize the rat and place it in an MRI-compatible stereotaxic frame.
-
Acquire T2-weighted and diffusion-weighted images (DWI) of the brain.
-
The ischemic lesion will appear hyperintense on T2-weighted images and show restricted diffusion on DWI.
-
The infarct volume and the degree of brain edema can be calculated from the images using appropriate software.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo TRC051384 study.
References
Application Notes and Protocols for TRC051384 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It exerts its biological effects through the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[1][2] The induction of HSP70 by TRC051384 has been shown to have protective effects against neuronal trauma, particularly in the context of ischemic stroke, by inhibiting necroptosis and reducing neuronal injury.[3][4] Preclinical studies in rat models of transient cerebral ischemia have demonstrated that delayed administration of TRC051384 can significantly reduce infarct size, decrease brain edema, and improve survival rates.[1] These findings suggest that TRC051384 holds promise as a therapeutic agent for neurodegenerative conditions.
This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models, based on available data and established cross-species dose conversion principles.
Data Presentation
Table 1: In Vitro Concentrations for Cellular Assays
| Cell Type | Concentration | Observed Effect | Reference |
| HeLa Cells | 6.25 µM and 12.5 µM | Dose-dependent induction of HSP70B mRNA. | [3] |
| Primary Rat Mixed Neurons | 6.25 µM and 12.5 µM | Dose-dependent induction of HSP70B mRNA. | [3] |
| Differentiated THP-1 Cells | 6.25 µM and 12.5 µM | 60% and 90% inhibition of LPS-induced TNF-α expression, respectively. |
Table 2: In Vivo Dosage in Rats (Intraperitoneal Administration)
| Dosing Regimen | Animal Model | Key Findings | Reference |
| Initial dose: 9 mg/kg, followed by 4.5 mg/kg every 2 hours for 48 hours | Sprague-Dawley rats with transient middle cerebral artery occlusion (MCAo) | Significant reduction in neuronal injury, decreased brain edema, and improved survival. | [1] |
Table 3: Estimated In Vivo Dosage in Mice (Intraperitoneal Administration)
To estimate a comparable dose for mice from the effective rat dose, a body surface area (BSA) conversion is recommended. The general formula for converting a dose from rat to mouse is to multiply the rat dose by a factor of approximately 2.[5][6]
| Dosing Regimen (Estimated) | Animal Model | Rationale |
| Initial dose: 18 mg/kg | Mouse models of neurological injury (e.g., MCAo) | Conversion from the initial effective rat dose based on BSA. |
| Maintenance dose: 9 mg/kg every 2 hours | Mouse models of neurological injury (e.g., MCAo) | Conversion from the maintenance effective rat dose based on BSA. |
Note: The dosages provided for mice are estimations and should be optimized in pilot studies for specific mouse strains and experimental models.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a vehicle for the administration of this compound. A common formulation for similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound in DMSO.
-
Add PEG300 to the DMSO solution and vortex thoroughly.
-
Add Tween-80 to the mixture and vortex again until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and vortex to ensure a homogenous solution.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
-
The final solution should be clear. Prepare fresh on the day of the experiment.
Protocol 2: Intraperitoneal (IP) Administration in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Restrain the mouse firmly by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the TRC051384 solution. The maximum recommended injection volume for a mouse is 10 ml/kg.[9][10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions following the injection.
Protocol 3: Middle Cerebral Artery Occlusion (MCAo) Model in Mice
This is a summary of a widely used surgical procedure to model ischemic stroke in mice. It is highly recommended that researchers receive proper training in this surgical technique.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament (e.g., 6-0) with a blunted tip
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Make a small incision in the ECA.
-
Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[11][12]
-
The filament is typically advanced a specific distance (e.g., 9-11 mm) from the carotid bifurcation.
-
After the desired period of occlusion (e.g., 60 minutes for transient MCAo), withdraw the filament to allow for reperfusion. For permanent MCAo, the filament is left in place.
-
Suture the incision and allow the mouse to recover from anesthesia.
-
Provide post-operative care, including analgesics and hydration.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating TRC051384 in a mouse stroke model.
References
- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRC 051384 | CAS 867164-40-7 | TRC051384 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. scribd.com [scribd.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
Preparing TRC051384 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TRC051384 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses.[1][2] It demonstrates neuroprotective and anti-inflammatory effects, making it a valuable compound for research in areas such as ischemic stroke and neuronal trauma.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of TRC051384 and its hydrochloride salt is presented in Table 1. This information is essential for accurate calculations and solution preparation.
| Property | Value | Source |
| Compound | TRC051384 | [5] |
| CAS Number | 867164-40-7 | [5] |
| Molecular Formula | C₂₅H₃₁N₅O₄ | [5] |
| Molecular Weight | 465.54 g/mol | [2][6] |
| Compound | This compound | |
| CAS Number | 1333327-56-2 | [7][8] |
| Molecular Formula | C₂₅H₃₂ClN₅O₄ | [7] |
| Solubility in DMSO | ≥ 100 mg/mL (214.80 mM) | [1][6] |
Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific certificate of analysis for the most accurate value.[5]
Mechanism of Action: HSP70 Induction
TRC051384 functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, most notably HSP70.[2][3] This induction of HSP70 provides cytoprotective effects by enhancing chaperone activity and reducing inflammation.[2] The signaling pathway is crucial for its therapeutic potential in conditions involving cellular stress and injury.
Figure 1: Simplified signaling pathway of TRC051384 action.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Determine the required mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 465.54 g/mol / 1000 = 4.6554 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect solubility.[1][2]
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be employed to aid the process.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][9]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 year[1][6][9] |
| -80°C | Up to 2 years[1][6][9] |
Store aliquots in the dark to prevent photodegradation.[5]
Safety Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound and DMSO.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of contact, rinse immediately and thoroughly with water.[11]
-
Disposal: Dispose of waste according to institutional and local regulations.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based experiment.
Figure 2: Workflow for TRC051384 stock preparation and use.
Molarity and Dilution Calculations
For convenience, the following table provides pre-calculated masses of this compound required to make various stock solution concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.466 mg | 2.328 mg | 4.655 mg |
| 5 mM | 2.328 mg | 11.639 mg | 23.277 mg |
| 10 mM | 4.655 mg | 23.277 mg | 46.554 mg |
| 50 mM | 23.277 mg | 116.385 mg | 232.770 mg |
| 100 mM | 46.554 mg | 232.770 mg | 465.540 mg |
To prepare a working solution from your stock, use the dilution formula: C₁V₁ = C₂V₂ , where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to use
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
This application note provides a comprehensive guide for the accurate and safe preparation of this compound stock solutions, facilitating reproducible and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TRC051384 HCl - Immunomart [immunomart.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for TRC051384 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a potent and novel small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response, leading to the upregulation of HSP70.[2] This activity confers significant cytoprotective and anti-inflammatory effects. Notably, TRC051384 has demonstrated neuroprotective properties in preclinical models of ischemic stroke, where it has been shown to reduce neuronal injury and improve survival even with delayed administration.[1][2] The hydrochloride salt of TRC051384 is often utilized in research settings to improve aqueous solubility and facilitate formulation for in vivo studies.
These application notes provide detailed information on the solubility and formulation of TRC051384 hydrochloride for animal research, along with relevant protocols and a summary of its biological context.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | N-[2-(4-Morpholinyl)ethyl]-N′-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]-urea hydrochloride | MedChemExpress |
| Molecular Formula | C₂₅H₃₁N₅O₄ · xHCl | MedChemExpress |
| Molecular Weight | 465.54 g/mol (free base) | [1] |
| Appearance | Solid | [1] |
Solubility Profile
| Solvent/Vehicle | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL (214.80 mM) | Use freshly opened DMSO as it is hygroscopic, which can affect solubility. | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.37 mM) | Clear solution. The saturation point is not specified. | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.37 mM) | Clear solution. The saturation point is not specified. | [1] |
Signaling Pathway of TRC051384
TRC051384 exerts its therapeutic effects by modulating the heat shock response pathway. Under normal physiological conditions, HSF1 is held in an inactive monomeric state through its association with HSP90. Upon cellular stress or stimulation by an inducer like TRC051384, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, the HSF1 trimer binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, such as HSPA1A, leading to the transcription and subsequent translation of HSP70. The newly synthesized HSP70 then acts as a molecular chaperone, assisting in protein folding, preventing protein aggregation, and promoting cell survival.
References
Application Notes and Protocols for TRC051384 Hydrochloride in HeLa Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[1] In HeLa cells, TRC051384 has been shown to dose-dependently induce the expression of HSP70B mRNA and increase HSF1 transcriptional activity.[1] This document provides detailed application notes and protocols for the use of this compound in HeLa cell culture, focusing on its effects on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action
TRC051384 acts as a potent inducer of HSP70. This induction is mediated through the activation of HSF1.[1] Under normal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with HSP90. Upon cellular stress or treatment with an inducer like TRC051384, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to heat shock elements (HSEs) in the promoter regions of target genes, including HSP70, leading to their transcription. The resulting increase in HSP70 protein levels can have profound effects on cellular processes such as protein folding, apoptosis, and inflammation.
Figure 1: Simplified signaling pathway of this compound-mediated HSP70 induction.
Data Presentation
The following tables summarize the known quantitative effects of this compound on HeLa cells.
Table 1: HSF1 Transcriptional Activity in HeLa Cells
| TRC051384 Concentration | Treatment Time | Assay | Observed Effect |
| 12.5 µM | 4 hours | Luciferase Reporter Assay | Significant increase in HSF1 transcriptional activity.[1] |
| 25 µM | 4 hours | Luciferase Reporter Assay | Significant, dose-dependent increase in HSF1 transcriptional activity.[1] |
Table 2: HSP70B mRNA Induction in HeLa Cells
| TRC051384 Concentration | Treatment Time | Assay | Observed Effect |
| 6.25 µM | 4 hours | Real-Time PCR | Several hundred-fold induction of HSP70B mRNA.[1] |
| 12.5 µM | 4 hours | Real-Time PCR | Dose-dependent induction of HSP70B mRNA.[1] |
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound on HeLa cells.
Cell Culture and Maintenance
-
Cell Line: HeLa (Human cervical adenocarcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Workflow for In Vitro Drug Evaluation
Figure 2: General experimental workflow for evaluating TRC051384 in HeLa cells.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of TRC051384 on HeLa cell proliferation and cytotoxicity.
-
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TRC051384 in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the TRC051384 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with TRC051384.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of TRC051384 (e.g., based on the IC50 value determined from the viability assay) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of TRC051384 on the cell cycle distribution of HeLa cells.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
-
-
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of TRC051384 for 24 or 48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Downstream Signaling of HSP70 Induction in Cancer
The induction of HSP70 by TRC051384 can influence multiple signaling pathways critical for cancer cell survival and proliferation. HSP70 is known to inhibit apoptosis by interfering with key components of both the intrinsic and extrinsic apoptotic pathways. It can prevent the activation of pro-apoptotic proteins like Bax and Bak, inhibit the release of cytochrome c from mitochondria, and block the activation of caspases.
Figure 3: Inhibition of apoptosis by HSP70 induced by TRC051384.
Conclusion
This compound is a valuable tool for studying the role of HSP70 in HeLa cells and other cancer cell lines. The provided protocols offer a starting point for investigating its effects on cell viability, apoptosis, and cell cycle progression. Researchers are encouraged to optimize these protocols for their specific experimental conditions and to further explore the downstream consequences of HSP70 induction in their models of interest.
References
Application Notes and Protocols for TRC051384 Hydrochloride Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1] It has demonstrated significant neuroprotective effects, primarily through the inhibition of necroptosis, a form of programmed necrosis.[1] This compound has been identified as a promising therapeutic agent for conditions involving neuronal trauma and ischemic stroke.[1][2] The induction of HSP70 by TRC051384 involves the activation of Heat Shock Factor 1 (HSF1), leading to enhanced chaperone and anti-inflammatory activities.[1][2]
These application notes provide detailed protocols for the treatment of primary neurons with this compound, outlining methods for assessing its efficacy in HSP70 induction and neuroprotection against necroptosis.
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Concentration | Effect |
| Rat Primary Mixed Neurons | HSP70B mRNA Induction | Dose-dependent | Several hundred-fold increase |
| Differentiated THP-1 cells | LPS-induced TNF-α Expression | 6.25 µM | 60% inhibition |
| Differentiated THP-1 cells | LPS-induced TNF-α Expression | 12.5 µM | 90% inhibition |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vivo Neuroprotective Effects of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Schedule | Result |
| Neuronal Injury (Penumbra Recruitment to Infarct) | Initiated 8 hours post-ischemia | 87% reduction |
| Brain Edema | Initiated 8 hours post-ischemia | 25% reduction |
| Survival | Initiated 4 hours post-ischemia (Day 2) | 50% improvement |
| Survival | Initiated 4 hours post-ischemia (Day 7) | 67.3% improvement |
Data sourced from a study on delayed intervention in experimental stroke.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TRC051384 and a general experimental workflow for its evaluation in primary neurons.
Figure 1: this compound signaling pathway.
Figure 2: Experimental workflow for evaluating TRC051384.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on primary neurons. These should be adapted and optimized based on specific experimental needs.
Protocol 1: Isolation and Culture of Primary Cortical Neurons
This protocol is adapted from standard methods for primary neuron culture.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Papain or Trypsin digestion solution
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Coat culture vessels with Poly-D-lysine (50 µg/mL) for at least 1 hour at room temperature, then wash three times with sterile water and allow to dry completely.
-
Euthanize a timed-pregnant rodent (E18) according to approved institutional animal care guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium. Carefully remove the meninges.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a suitable enzyme (e.g., papain at 37°C for 15-30 minutes).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change and continue to do so every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured primary neurons (e.g., from Protocol 1, DIV 7-10)
-
Culture medium
Procedure:
-
Prepare a working stock solution of this compound by diluting the main stock in culture medium.
-
On the day of the experiment, carefully remove half of the medium from each well of the cultured neurons.
-
Add fresh culture medium containing the desired final concentration of this compound. A dose-response study is recommended, with concentrations ranging from 1 µM to 25 µM as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the neurons for the desired treatment duration. For HSP70 induction, a 24-hour pre-treatment is a reasonable starting point based on similar studies.
Protocol 3: Induction and Assessment of Neuroprotection against Necroptosis
Materials:
-
Primary neurons treated with this compound or vehicle (from Protocol 2)
-
Necroptosis-inducing agents (e.g., TNF-α, zVAD-FMK, and cycloheximide (B1669411), or Oxygen-Glucose Deprivation (OGD))
-
Cell viability assay kits (e.g., MTT or LDH)
-
Lysis buffer for Western blotting
-
Antibodies for Western blotting (e.g., anti-p-MLKL, anti-HSP70, anti-actin)
Procedure:
-
Following pre-treatment with this compound (Protocol 2), induce necroptosis. For a chemical induction model, treat neurons with a combination of TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor zVAD-FMK (e.g., 20 µM), and cycloheximide (e.g., 1 µg/mL) for 6-24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the culture medium and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Assessment of HSP70 Induction and Necroptosis Inhibition by Western Blot:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against HSP70, phosphorylated MLKL (a marker of necroptosis), and a loading control (e.g., actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Conclusion
This compound is a valuable tool for studying the role of HSP70 in neuroprotection. The protocols outlined above provide a comprehensive framework for investigating its effects on primary neurons. Researchers can utilize these methods to explore the therapeutic potential of HSP70 induction in various models of neuronal injury and neurodegenerative disease. It is recommended to optimize concentrations, incubation times, and specific assay conditions for each experimental system.
References
Application Notes and Protocols: Western Blot Analysis of HSP70 Induction by TRC051384 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1] The induction of HSP70 is a critical cellular stress response, and its modulation has therapeutic potential in various diseases, including ischemic stroke and neurodegenerative disorders. The primary mechanism of action for this compound involves the activation of Heat Shock Factor 1 (HSF1), a transcription factor that binds to heat shock elements (HSEs) in the promoter regions of heat shock protein genes, leading to their increased transcription and subsequent protein expression.[1] These application notes provide a comprehensive protocol for the analysis of HSP70 induction by this compound in a cell-based assay using Western blotting.
Data Presentation
| Cell Line | Treatment | Concentration | Effect on HSP70/Downstream Marker | Reference |
| HeLa | TRC051384 | Dose-dependent | Several hundred-fold increase in HSP70B mRNA | [1] |
| Rat Primary Mixed Neurons | TRC051384 | Dose-dependent | Several hundred-fold increase in HSP70B mRNA | [1] |
| Differentiated THP-1 | TRC051384 | 6.25 µM | 60% inhibition of LPS-induced TNF-α expression | [1] |
| Differentiated THP-1 | TRC051384 | 12.5 µM | 90% inhibition of LPS-induced TNF-α expression | [1] |
Signaling Pathway
The induction of HSP70 by this compound is mediated through the activation of the Heat Shock Factor 1 (HSF1) signaling pathway. Under normal physiological conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with chaperone proteins, including HSP90 and HSP70. Upon cellular stress or induction by small molecules like TRC051384, HSF1 is released from this inhibitory complex. The released HSF1 monomers then trimerize, translocate to the nucleus, and undergo post-translational modifications such as phosphorylation. The activated HSF1 trimer binds to the heat shock elements (HSEs) in the promoter region of the HSP70 gene, initiating its transcription and leading to the synthesis of HSP70 protein.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, SH-SY5Y, or primary neurons) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: Once the cells reach the desired confluency, replace the old media with fresh media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to allow for HSP70 induction.
Protein Extraction (Lysis)
-
Washing: After the incubation period, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer or plate reader.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer. For example, take 20-30 µg of total protein from each sample.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Experimental Workflow
Logical Relationship
The following diagram illustrates the logical flow from the experimental intervention to the expected outcome.
References
Application Notes and Protocols: Immunoprecipitation of Heat Shock Factor 1 (HSF1) Following TRC051384 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat Shock Factor 1 (HSF1) is the primary transcription factor responsible for orchestrating the cellular heat shock response (HSR), a critical pathway for maintaining protein homeostasis (proteostasis).[1][2] Under normal conditions, HSF1 exists as an inactive monomer, complexed with chaperone proteins such as Hsp70 and Hsp90.[3][4] Upon exposure to proteotoxic stress—such as heat shock, oxidative stress, or certain chemical inducers—HSF1 dissociates from its inhibitory chaperones, trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes.[3][5] This activation leads to the robust transcription of heat shock proteins (HSPs), which function to refold misfolded proteins and prevent aggregation.[1][6] Given its central role in cellular protection, HSF1 is a significant target in various diseases, including cancer and neurodegenerative disorders.[2][4]
TRC051384 is a small molecule compound known to be a potent inducer of Heat Shock Protein 70 (HSP70).[7][8] Its mechanism of action involves the activation of HSF1, leading to increased HSF1 transcriptional activity and subsequent upregulation of HSP70.[7][8] This makes TRC051384 a valuable tool for studying the HSR and a potential therapeutic agent for conditions like ischemic stroke.[7][8]
Immunoprecipitation (IP) is a fundamental technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When coupled with subsequent analysis like Western blotting, IP can be used to confirm the presence and determine the relative abundance of a target protein. This application note provides a detailed protocol for the immunoprecipitation of HSF1 from cells treated with TRC051384 hydrochloride to verify the compound's engagement with the HSF1 pathway.
HSF1 Activation Signaling Pathway
The diagram below illustrates the mechanism of HSF1 activation, highlighting the intervention point of TRC051384. Under basal conditions, HSF1 is sequestered in the cytoplasm by chaperones. Stress or chemical inducers like TRC051384 disrupt this interaction, leading to HSF1 trimerization, nuclear translocation, and transcriptional activation of target genes like HSP70.
References
- 1. Regulation of HSF1 Function in the Heat Stress Response: Implications in Aging and Disease | Annual Reviews [annualreviews.org]
- 2. The Multifaceted Role of HSF1 in Pathophysiology: Focus on Its Interplay with TG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 4. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for HSF1 Activity with TRC051384 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the cellular response to proteotoxic stress.[1] Under normal conditions, HSF1 is a latent monomer bound to chaperone proteins like HSP90.[2] Upon cellular stress, such as heat shock or exposure to certain small molecules, these chaperones are released, leading to HSF1 trimerization, nuclear translocation, and binding to Heat Shock Elements (HSEs) in the promoter regions of its target genes.[1] This activation cascade results in the transcription of heat shock proteins (HSPs), which function as molecular chaperones to restore protein homeostasis.[1] Dysregulation of the HSF1 pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[3]
TRC051384 hydrochloride is a small molecule inducer of Heat Shock Protein 70 (HSP70).[4] Its mechanism of action involves the activation of HSF1, leading to increased chaperone and anti-inflammatory activity. This makes this compound a valuable tool for studying the heat shock response and a potential therapeutic agent for conditions like ischemic stroke.[4]
This document provides a detailed protocol for utilizing a luciferase reporter assay to quantitatively measure the activation of HSF1 by this compound.
Principle of the Assay
The luciferase reporter assay for HSF1 activity employs a plasmid vector containing the firefly luciferase gene under the transcriptional control of a promoter containing multiple copies of the Heat Shock Element (HSE). When cells transfected with this reporter plasmid are treated with an HSF1 activator like this compound, the activated HSF1 binds to the HSEs and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of HSF1. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for variations in transfection efficiency and cell number.
Signaling Pathway
Caption: HSF1 activation by this compound.
Experimental Workflow
Caption: Workflow for the HSF1 luciferase reporter assay.
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer cell line) or other suitable mammalian cell line.
-
Reporter Plasmids:
-
HSE-luciferase reporter plasmid (e.g., containing multiple copies of the consensus HSE sequence upstream of a minimal promoter driving firefly luciferase).
-
Control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV or SV40).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Dual-Luciferase® Reporter Assay System: Includes passive lysis buffer, luciferase assay substrate, and Stop & Glo® reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates.
Experimental Protocol
1. Cell Seeding:
-
One day prior to transfection, seed HeLa cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
2. Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A common ratio is 10:1 of the HSE-firefly reporter to the Renilla control vector.
-
For each well, dilute the plasmid DNA and transfection reagent in serum-free medium.
-
Incubate to allow for the formation of transfection complexes.
-
Add the transfection complexes to the cells in the 96-well plate.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range for initial experiments is 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
After the transfection incubation period, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours). A 4-hour treatment has been shown to be effective.
4. Cell Lysis:
-
After the treatment incubation, remove the medium from the wells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add the appropriate volume of Passive Lysis Buffer to each well (typically 20-50 µL).
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
5. Luciferase Assay:
-
Follow the instructions provided with the Dual-Luciferase® Reporter Assay System.
-
In a luminometer-compatible 96-well plate, add a small volume of cell lysate (e.g., 10-20 µL) to each well.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the firefly luminescence.
-
Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luminescence.
6. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold induction of HSF1 activity for each treatment condition by dividing the normalized luciferase activity of the this compound-treated samples by the normalized luciferase activity of the vehicle control samples.
-
Plot the fold induction as a function of the this compound concentration to generate a dose-response curve.
Representative Data
Treatment of HeLa cells co-transfected with an HSE-luciferase reporter and a normalization vector with this compound for 4 hours results in a dose-dependent increase in HSF1 transcriptional activity.
| TRC051384 HCl (µM) | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1.56 | 2.5 | 2.5 |
| 3.125 | 5.2 | 5.2 |
| 6.25 | 10.8 | 10.8 |
| 12.5 | 22.5 | 22.5 |
| 25 | 48.7 | 48.7 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background luminescence | - High endogenous promoter activity in the cell line. - Reporter construct has a leaky minimal promoter. - Old or improperly stored luciferase substrate. | - Test different cell lines. - Use a reporter with a more tightly controlled minimal promoter. - Use fresh luciferase substrate. |
| Low signal or low fold induction | - Low transfection efficiency. - Ineffective concentration or duration of this compound treatment. - Suboptimal assay conditions. | - Optimize transfection protocol. - Perform a dose-response and time-course experiment to determine optimal conditions. - Ensure all reagents are at the correct temperature and used according to the manufacturer's protocol. |
| High well-to-well variability | - Inconsistent cell seeding. - Inaccurate pipetting. - Edge effects in the 96-well plate. | - Ensure a single-cell suspension before plating. - Use calibrated pipettes and consider using a master mix for reagent addition. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the activation of HSF1. This protocol provides a framework for researchers to investigate the effects of this compound on the heat shock response. By following this detailed methodology, scientists in both academic and industrial settings can effectively screen and characterize compounds that modulate HSF1 activity, contributing to the development of novel therapeutics for a range of diseases.
References
- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
TRC051384 hydrochloride solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with TRC051384 hydrochloride in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is TRC051384 and what is its mechanism of action?
A1: TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3] It functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of HSP70.[2][3][4] This induction of HSP70 provides protective effects against cellular stress, such as that occurring in neuronal trauma and ischemic stroke.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
A2: This is a common issue for hydrochloride salts of organic molecules. TRC051384 is reported to be insoluble in water.[3] While the hydrochloride salt form is used to enhance aqueous solubility compared to the free base, this solubility is often pH-dependent.[5] Many weakly basic compounds are more soluble at an acidic pH where they are protonated and become less soluble at neutral or alkaline pH as they convert to the less soluble free base form.[6] Your aqueous buffer is likely at a pH that is too high to maintain the solubility of the compound.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TRC051384.[1][4] Solubility in fresh DMSO is reported to be as high as 50 mg/mL to ≥ 100 mg/mL.[1][4] It is critical to use newly opened or anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers, especially those at neutral pH like PBS (pH 7.4), is not recommended and likely to fail, as the compound's aqueous solubility is very low.[3] The standard method is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the final aqueous buffer. However, precipitation can still occur upon dilution if the final concentration in the buffer exceeds the compound's solubility limit at that pH.[7]
Solubility Data Summary
The following table summarizes the available solubility data for TRC051384. Note the absence of data in simple aqueous buffers, highlighting the need for empirical testing.
| Solvent/Vehicle | Reported Solubility | Source |
| DMSO | ≥ 100 mg/mL (214.80 mM) | [1] |
| DMSO | 93 mg/mL (199.76 mM) | [3] |
| DMSO | 50 mg/mL | [4] |
| Ethanol | 5 mg/mL | [3] |
| Water | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.37 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.37 mM) | [1] |
Troubleshooting Guide for Aqueous Buffer Solubility
If you are experiencing precipitation of this compound in your aqueous buffer, follow this step-by-step guide.
Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
Step 1: Initial Checks & Best Practices
-
Confirm Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. If any precipitation or crystallization is visible in the stock vial, gently warm it (e.g., in a 37°C water bath) and vortex or sonicate to redissolve. Use fresh, anhydrous DMSO for preparing new stock solutions.[1]
-
Minimize Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible (typically ≤ 0.5%) to avoid solvent effects on your experimental system. However, be aware that lower DMSO concentrations may reduce the solubility of your compound.
Step 2: Modify Your Aqueous Buffer
-
Lower the pH: The solubility of hydrochloride salts generally increases as the pH decreases.[5]
-
Action: Prepare your buffer at a lower pH (e.g., pH 6.0 or 5.0) and test if precipitation still occurs. Remember to confirm that the lower pH will not adversely affect your experimental cells or proteins.
-
-
Include Solubilizing Agents: If altering the pH is not possible, consider adding excipients to your buffer.
-
Action: Formulations containing co-solvents like PEG300, surfactants like Tween-80, or complexing agents like cyclodextrins (SBE-β-CD) have been shown to be effective for TRC051384.[1] You may need to empirically determine the lowest concentration of these agents that maintains solubility without interfering with your assay.
-
Step 3: Adjust the Dilution Protocol
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a multi-step dilution. This can sometimes prevent the compound from crashing out of solution.
-
Increase Mixing Energy: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.
Step 4: Determine the Kinetic Solubility Limit
-
If the issue persists, you may be exceeding the compound's kinetic solubility limit in your specific buffer. You will need to determine this limit experimentally. See the protocol below.
Experimental Protocols
Protocol: Determination of Kinetic Solubility of TRC051384 HCl in an Aqueous Buffer
This protocol uses turbidimetry (measuring light scattering from precipitated particles) to estimate the kinetic solubility of the compound in your buffer of choice.[8][9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
A clear, 96-well microplate
-
A microplate reader capable of measuring absorbance at ~620 nm[8]
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Create a Serial Dilution Plate (in DMSO):
-
In a 96-well plate, add 100 µL of 100% DMSO to wells B1 through H1.
-
Add 200 µL of your 10 mM stock solution to well A1.
-
Transfer 100 µL from well A1 to B1, mix well.
-
Transfer 100 µL from well B1 to C1, mix well.
-
Continue this 1:2 serial dilution down to well G1. Well H1 will be your DMSO-only control. You now have a concentration range from 10 mM down to ~0.156 mM.
-
-
Transfer to Aqueous Buffer Plate:
-
Add 98 µL of your aqueous buffer to all wells of a new 96-well plate.
-
Transfer 2 µL from each well of the DMSO dilution plate (A1-H1) to the corresponding wells of the aqueous buffer plate (A1-H1). This creates a final DMSO concentration of 2%. The final compound concentrations will range from 200 µM down to ~3.13 µM.
-
-
Incubate and Measure:
-
Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows time for precipitation to occur and equilibrate.
-
Measure the absorbance (or "optical density") of each well at a wavelength between 600-650 nm. This wavelength measures light scattering by insoluble particles, not molecular absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the control well (H1, buffer + 2% DMSO) from all other wells.
-
Plot the corrected absorbance versus the compound concentration.
-
The kinetic solubility limit is the concentration at which the absorbance begins to sharply increase, indicating the formation of precipitate.
-
Visualizations
Caption: Signaling pathway of TRC051384 action.
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for kinetic solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bmglabtech.com [bmglabtech.com]
Optimizing TRC051384 Hydrochloride Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRC051384 hydrochloride in cell viability experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It functions by activating Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of heat shock proteins. This induction of HSP70 provides cytoprotective effects against various cellular stresses, including neuronal trauma and ischemia, primarily through the inhibition of necroptosis.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
A2: Based on available data, a starting concentration range of 1 µM to 25 µM is advisable for initial cell viability and functional assays. For instance, a concentration of 1 µM has been shown to enhance HSP70 expression in nucleus pulposus cells under compression.[3] For inflammatory response modulation, concentrations of 6.25 µM and 12.5 µM have been effective in inhibiting LPS-induced TNF-α expression in THP-1 cells.[4] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration, as higher concentrations have been noted to be toxic.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[5] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed (37°C) cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution.
Q4: Can the final DMSO concentration in my cell culture affect the experimental outcome?
A4: Yes, the final concentration of DMSO can impact cell viability and should be kept consistent across all experimental conditions, including vehicle controls. A general recommendation is to maintain the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | - Compound concentration exceeds its solubility in aqueous media.- "Solvent shock" from rapid dilution of the DMSO stock. | - Determine the maximum soluble concentration in your specific medium.- Perform serial dilutions of the stock solution in pre-warmed (37°C) medium.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with caution and proper controls.[4] |
| Inconsistent or unexpected cell viability results. | - Instability of the compound in the culture medium over time.- Adsorption of the hydrophobic compound to plasticware.- Cell density affecting the effective concentration. | - Perform a stability study by incubating the compound in your medium at 37°C and analyzing its concentration at different time points.- Use low-adhesion plasticware.- Optimize cell seeding density and ensure consistent cell numbers across experiments. |
| High background or no dose-response observed. | - The chosen concentration range is not optimal for the specific cell line.- The incubation time is too short or too long.- Issues with the cell viability assay itself. | - Test a broader range of concentrations (e.g., 0.1 µM to 100 µM) in a preliminary experiment.- Optimize the treatment duration (e.g., 24, 48, 72 hours).- Ensure the chosen viability assay is compatible with the compound and cell type. Include positive and negative controls for the assay. |
| Observed cytotoxicity at expected non-toxic concentrations. | - The specific cell line is highly sensitive to HSP70 induction or the compound itself.- Off-target effects of the compound.- Contamination of cell cultures. | - Perform a careful dose-response curve starting from very low concentrations.- Investigate downstream markers of the HSF1-HSP70 pathway to confirm on-target activity.- Regularly test cell cultures for mycoplasma and other contaminants. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Table 1: Functional Activity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration | Observed Effect |
| Differentiated THP-1 | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition[4] |
| Differentiated THP-1 | LPS-induced TNF-α expression | 12.5 µM | 90% inhibition[4] |
| HeLa | HSP70B mRNA induction | 6.25 µM and 12.5 µM | Dose-dependent induction[5] |
| Rat Primary Mixed Neurons | HSP70B mRNA induction | Not specified | Dose-dependent induction[4] |
| Nucleus Pulposus (NP) Cells | HSP70 expression under compression | 1 µM | Enhanced expression[3] |
Table 2: Effects on Cell Viability
| Cell Line | Assay | Concentration | Observed Effect |
| Nucleus Pulposus (NP) Cells | CCK-8 Assay | "Higher concentration" | Toxic to cells[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm a vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store at -20°C for short-term use (up to one month) or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Use the working solutions immediately.
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Potential cytotoxicity of TRC051384 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of TRC051384 hydrochloride, particularly at high concentrations.
Troubleshooting Guides
Issue 1: High Background Signal in MTT/XTT Assays
High background absorbance in viability assays can mask the true cytotoxic effect of a compound.
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct reduction of MTT/XTT by this compound | Test the compound in a cell-free system by adding it to the culture medium with the MTT/XTT reagent. If a color change occurs, this compound is directly reducing the reagent. Consider an alternative viability assay that does not rely on reductase activity, such as the LDH assay.[1] | Wells containing media, MTT/XTT, and this compound (no cells). |
| Contamination of reagents or culture | Use sterile technique and ensure all reagents are fresh and properly stored. Filter-sterilize solutions if necessary. | Media-only controls (no cells, no compound). |
| Phenol (B47542) red interference | Use phenol red-free culture medium during the assay incubation period.[1] | Wells with phenol red-containing vs. phenol red-free media. |
| Serum interference | Reduce the serum concentration or use serum-free medium during the final incubation step with the reagent.[1] | Compare results with and without serum in the final incubation step. |
Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
| Potential Cause | Recommended Solution | Relevant Controls |
| Incomplete formazan (B1609692) solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle agitation.[1] | Visually inspect wells for complete dissolution before reading the plate. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent settling. | Wells with a known, consistent number of cells to check for seeding accuracy. |
| Edge effects in multi-well plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[1] | Not applicable. |
| Compound precipitation at high concentrations | Visually inspect the wells after adding this compound. If a precipitate is observed, prepare fresh dilutions and ensure complete solubilization. Sonication may aid dissolution.[2] | Wells with media and the highest concentration of the compound (no cells). |
Issue 3: Unexpected Results in LDH Assays
The Lactate (B86563) Dehydrogenase (LDH) assay measures membrane integrity. Unexpected results can arise from various factors.
| Potential Cause | Recommended Solution | Relevant Controls |
| High LDH activity in control wells | High spontaneous LDH release can be due to over-confluent cells, rough handling during media changes, or high serum LDH levels. Optimize cell seeding density and handle cells gently. Reduce serum concentration if necessary.[3][4] | Spontaneous LDH control (untreated cells), media background control. |
| Low signal-to-noise ratio | This may be due to a low cell number or insufficient incubation time with the compound. Optimize cell density and treatment duration. | Maximum LDH release control (cells treated with a lysis buffer). |
| Compound interference with LDH activity | Test this compound in a cell-free system with a known amount of LDH to see if it inhibits or enhances enzyme activity. | LDH enzyme activity control with and without the compound. |
Frequently Asked Questions (FAQs)
Q1: Is there evidence of this compound being cytotoxic at high concentrations?
Q2: What is the mechanism of action of TRC051384?
TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70).[2][6] It activates Heat Shock Factor 1 (HSF1), leading to increased chaperone and anti-inflammatory activity.[6] This mechanism is protective against neuronal trauma and ischemic stroke.[2][6] At high concentrations, off-target effects or over-induction of cellular stress responses could potentially lead to cytotoxicity.
Q3: Which in vitro cytotoxicity assays are recommended for evaluating this compound?
A multi-parametric approach is recommended to get a comprehensive understanding of the cytotoxic potential.[7]
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[8]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytolysis.[3]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays can determine if the compound induces programmed cell death.
Q4: How should I present the cytotoxicity data for this compound?
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present your findings.
Table 1: Cell Viability (MTT Assay) of various cell lines after 24-hour treatment with this compound. (Note: The following data is for illustrative purposes only.)
| Cell Line | TRC051384 HCl Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 1 | 98.2 ± 4.1 | \multirow{5}{}{75.3} |
| 10 | 91.5 ± 3.7 | ||
| 50 | 62.1 ± 5.5 | ||
| 100 | 41.3 ± 2.9 | ||
| 200 | 15.8 ± 1.6 | ||
| SH-SY5Y | 1 | 99.1 ± 3.2 | \multirow{5}{}{120.8} |
| 10 | 95.4 ± 2.8 | ||
| 50 | 78.6 ± 4.9 | ||
| 100 | 58.2 ± 3.1 | ||
| 200 | 25.7 ± 2.2 |
Table 2: Membrane Integrity (LDH Assay) of HeLa cells after 24-hour treatment with this compound. (Note: The following data is for illustrative purposes only.)
| TRC051384 HCl Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 1 | 2.1 ± 0.5 |
| 10 | 5.8 ± 1.1 |
| 50 | 28.4 ± 3.2 |
| 100 | 45.9 ± 4.7 |
| 200 | 78.3 ± 6.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. reddit.com [reddit.com]
- 5. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 8. kosheeka.com [kosheeka.com]
- 9. researchgate.net [researchgate.net]
TRC051384 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TRC051384 hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
This compound in its solid (powder) form should be stored under specific conditions to ensure its long-term stability. For optimal preservation, it is recommended to store the powder at -20°C in the dark. When stored properly, the compound is expected to be stable for at least three years. Another source suggests that the compound is stable for over two years if stored correctly.
2. How should I prepare and store stock solutions of this compound?
For experimental use, stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
The stability of the stock solution is dependent on the storage temperature:
-
-80°C: Stable for up to 1 year.
-
-20°C: Stable for up to 1 month.
3. What solvents can be used for in vivo and in vitro studies?
For in vitro cell-based assays, TRC051384 is often dissolved in DMSO. For in vivo animal studies, a common formulation involves a multi-component solvent system to ensure solubility and biocompatibility. A typical formulation consists of:
-
2% DMSO
-
20% PEG300
-
5% Tween 80
-
73% ddH₂O
To prepare this formulation, the required amount of this compound is first dissolved in DMSO. Then, PEG300 is added and mixed until the solution is clear. Tween 80 is added next, followed by the addition of ddH₂O to reach the final volume. It is recommended to prepare this working solution fresh on the day of use. If any precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
4. What is the mechanism of action of TRC051384?
TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70). Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1). Activated HSF1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcription and subsequent translation of HSP70. This induction of HSP70 provides cytoprotective effects, including anti-inflammatory and anti-apoptotic activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Concentration is too high.- Improper storage temperature. | - Use fresh, anhydrous DMSO for stock solution preparation.- Ensure the concentration does not exceed the solubility limit.- Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term). |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the compound and its solutions are stored at the correct temperatures and protected from light.- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment. |
| Difficulty dissolving the compound for in vivo formulation | - Incorrect order of solvent addition.- Insufficient mixing. | - Add and mix the solvents in the specified order: DMSO first, then PEG300, followed by Tween 80, and finally ddH₂O.- Use gentle heating and/or sonication to aid dissolution if precipitation occurs. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 3 years | Store in the dark. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
General Protocol for Assessing Chemical Stability (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound, based on ICH guidelines.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 60°C for 48 hours.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile (B52724) and water is a common starting point. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of TRC051384.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
-
Visualizations
TRC051384 Signaling Pathway
Caption: TRC051384 induces HSP70 expression via HSF1 activation.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing of TRC051384.
Troubleshooting inconsistent results with TRC051384 hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with TRC051384 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3][4] It functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that binds to the heat shock elements (HSEs) in the promoter region of the HSP70 gene, leading to increased HSP70 mRNA and protein expression.[1][5] This induction of HSP70 provides cytoprotective effects, including neuroprotection against ischemic injury and inhibition of necroptosis.[1][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.[1][6]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown effective concentrations ranging from 1 µM to 12.5 µM for inducing HSP70 expression and observing cytoprotective effects.[7] For inhibiting LPS-induced TNF-α expression in THP-1 cells, concentrations of 6.25 µM and 12.5 µM have been reported to cause 60% and 90% inhibition, respectively.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in in vivo studies?
A4: Yes, TRC051384 has been used in in vivo studies, particularly in rodent models of ischemic stroke.[5] For intraperitoneal administration in rats, a formulation involving DMSO, PEG300, Tween-80, and saline has been described.[1]
Troubleshooting Guides
Inconsistent HSP70 Induction
Q5: I am not observing a consistent or significant induction of HSP70 protein levels after treating my cells with this compound. What could be the issue?
A5: Several factors can contribute to inconsistent HSP70 induction. Here is a troubleshooting guide to help you identify the potential cause:
-
Compound Solubility and Stability:
-
Issue: this compound may have precipitated out of the solution, especially in aqueous culture media.
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity.[8] Prepare fresh dilutions from your stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, gentle warming or sonication of the stock solution might help, but be cautious of potential degradation.[1]
-
-
Cell Culture Conditions:
-
Issue: Cell density, passage number, and overall cell health can significantly impact the cellular response to stimuli.
-
Solution: Standardize your cell seeding density to ensure cells are in the exponential growth phase during treatment. Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture. Regularly check for mycoplasma contamination.
-
-
Treatment Duration and Timepoint of Analysis:
-
Issue: The timing of HSP70 expression can vary between cell types.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for maximal HSP70 induction in your specific cell line.
-
-
Western Blotting Technique:
-
Issue: Technical aspects of the Western blot can affect the detection of HSP70.
-
Solution: Ensure complete protein transfer from the gel to the membrane. Use a validated primary antibody specific for inducible HSP70. Optimize antibody concentrations and incubation times. Use a positive control, such as cells treated with a known HSP70 inducer (e.g., heat shock), to validate your experimental setup. For quantitative analysis, ensure you are working within the linear range of detection for both your protein of interest and the loading control.[9]
-
Variability in Cell Viability Assays
Q6: I am getting inconsistent results in my cell viability assays (e.g., MTT, PrestoBlue) when using this compound. How can I troubleshoot this?
A6: Inconsistent results in cell viability assays are a common issue. Consider the following troubleshooting steps:
-
Assay Principle and Compound Interference:
-
Issue: Some compounds can interfere with the chemistry of viability assays that rely on metabolic activity (e.g., reduction of tetrazolium salts).
-
Solution: To rule out assay interference, perform a cell-free control by adding this compound to the assay reagents in cell-free media to see if it directly reduces the substrate. If interference is suspected, consider using a different type of viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye-exclusion method (e.g., Trypan Blue).
-
-
Edge Effects in Multi-well Plates:
-
Issue: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for your experimental samples.
-
-
Cell Seeding and Distribution:
-
Issue: Uneven cell seeding can lead to significant well-to-well variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to ensure an even distribution of cells across the well bottom.
-
-
Precipitation of the Compound:
-
Issue: As mentioned earlier, precipitation of this compound can lead to inconsistent exposure of cells to the compound.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitate. If observed, you may need to lower the concentration or use a different solvent system (while maintaining a low final solvent concentration).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| HSP70B mRNA Induction | HeLa, Rat Primary Neurons | Dose-dependent | Several hundred-fold increase | [1] |
| HSF1 Transcriptional Activity | HeLa | Dose-dependent | Significant increase | [1] |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | [1] |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 12.5 µM | 90% inhibition | [1] |
| Cytoprotection | Nucleus Pulposus Cells | 1 µM | Relief of viability loss under compression | [7] |
Table 2: In Vivo Neuroprotective Effects of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment | Result | Reference |
| Neuronal Injury | TRC051384 | 87% reduction in penumbra recruitment to infarct | [5] |
| Brain Edema | TRC051384 | 25% reduction | [5] |
| Survival (Day 2) | TRC051384 (initiated 4h post-ischemia) | 50% improvement | [5] |
| Survival (Day 7) | TRC051384 (initiated 4h post-ischemia) | 67.3% improvement | [5] |
Experimental Protocols
Protocol 1: Western Blot for HSP70 Induction
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours). Include a positive control for HSP70 induction, such as heat shock (e.g., 42°C for 1-2 hours followed by recovery).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HSP70 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).[10][11][12]
Protocol 2: Cell Viability Assay (PrestoBlue)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only for a background control and untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add PrestoBlue reagent to each well according to the manufacturer's instructions and incubate for 1-2 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: HSF1 Activation Assay (Luciferase Reporter Assay)
-
Transfection: Co-transfect your cells with a luciferase reporter plasmid containing a Heat Shock Element (HSE) promoter and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24-48 hours, treat the transfected cells with this compound or a positive control (e.g., heat shock).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the fold induction of HSF1 transcriptional activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRC 051384 | CAS 867164-40-7 | TRC051384 | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. scholars.carroll.edu [scholars.carroll.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to prevent precipitation of TRC051384 hydrochloride in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of TRC051384 hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in cell culture media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a systematic approach to diagnose and resolve precipitation issues.
Observation: A precipitate forms immediately upon adding this compound to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. |
| - Decrease the final working concentration of the compound. | |
| - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. | |
| Rapid Dilution | Adding a concentrated DMSO stock solution directly to a large volume of aqueous media can cause the compound to "crash out" of solution due to rapid solvent exchange. |
| - Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture media. | |
| - Add the compound dropwise while gently vortexing or swirling the media. | |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. |
| - Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
Observation: The media containing this compound appears clear initially but becomes cloudy or forms a precipitate after incubation.
| Potential Cause | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (37°C) can affect the solubility of the compound over time. |
| - Ensure that the media is fully equilibrated to 37°C before adding the compound. | |
| pH Shift | The CO2 environment in an incubator can lower the pH of the media, which may affect the solubility of pH-sensitive compounds. |
| - Ensure your media is properly buffered for the CO2 concentration of your incubator. | |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time. |
| - Test the solubility and stability of the compound in your specific basal media formulation. | |
| - If using serum, consider reducing the serum percentage or using a serum-free medium for the duration of the treatment, if experimentally feasible. | |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous media. |
| - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of this compound in cell culture media?
A3: The maximum soluble concentration in aqueous media is not well-documented. However, in one study, nucleus pulposus cells were pretreated with TRC051384 for 24 hours, suggesting its utility in cell-based assays. It is crucial to empirically determine the maximum soluble concentration in your specific cell culture medium and under your experimental conditions. Start with a low concentration and perform a dose-response curve to find the optimal, non-precipitating concentration.
Q4: Can I dissolve this compound directly in PBS or cell culture media?
A4: Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended due to the compound's hydrophobic nature. It is best to first prepare a concentrated stock solution in DMSO.
Q5: How does the hydrochloride salt form of TRC051384 affect its solubility?
A5: Generally, forming a hydrochloride salt of a basic compound increases its aqueous solubility. However, the overall solubility is still dependent on the properties of the parent molecule. The pH of the final solution can also influence the solubility of hydrochloride salts.
Quantitative Data Summary
The following table summarizes the known solubility information for TRC051384. Note that the hydrochloride salt form may have different solubility characteristics.
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO): a. Weigh out the appropriate amount of this compound powder. b. Reconstitute the powder in anhydrous DMSO to a final concentration of 10 mM. c. Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used. d. Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Media): a. Pre-warm your complete cell culture medium to 37°C. b. Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed media. For example, add 1 µL of the 10 mM stock to 99 µL of media to get a 100 µM intermediate solution. Mix gently by pipetting. c. Prepare the final working solution by adding the intermediate dilution to the pre-warmed media. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to achieve a final concentration of 10 µM. d. Gently mix the final working solution before adding it to your cells. e. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Determining the effective dose range of TRC051384 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the determination of the effective dose range of TRC051384 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3][4][5][6] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor.[1][4] This activation leads to the increased expression of HSP70, which in turn provides cytoprotective effects through its chaperone and anti-inflammatory activities.[1][2][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years. Stock solutions are typically prepared in DMSO. For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.
Q3: What are the suggested starting concentrations for in vitro experiments?
Based on published studies, effective concentrations of TRC051384 for in vitro experiments typically range from 6.25 µM to 50 µM.[1][6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What is a recommended starting dose for in vivo animal studies?
In a rat model of transient ischemic stroke, an initial intraperitoneal (i.p.) dose of 9 mg/kg has been shown to be effective.[1][6] This was followed by a maintenance dose of 4.5 mg/kg every 2 hours for 48 hours in one study. Another study in both rats and mice also reported an effective i.p. dose of 9 mg/kg.
Troubleshooting Guides
Issue 1: Low or no induction of HSP70 in vitro.
-
Possible Cause 1: Suboptimal concentration of TRC051384.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line. Different cell types may have varying sensitivities to the compound.
-
-
Possible Cause 2: Inadequate incubation time.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak time for HSP70 induction in your cells.
-
-
Possible Cause 3: Poor compound solubility in media.
-
Solution: Ensure that the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution. If precipitation is observed, consider using a different formulation approach as detailed in the experimental protocols.
-
-
Possible Cause 4: Issues with Western blot protocol.
-
Solution: Refer to the detailed Western Blot protocol in the "Experimental Protocols" section to ensure proper sample preparation, antibody selection, and detection methods.
-
Issue 2: High variability in in vivo study results.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.
-
-
Possible Cause 2: Variability in the animal model.
-
Solution: The severity of the induced condition (e.g., ischemic stroke) can vary between animals. It is crucial to have robust and consistent surgical procedures and to include appropriate controls. Monitor physiological parameters such as body temperature, as this can influence outcomes in stroke models.
-
-
Possible Cause 3: Instability of the dosing solution.
-
Solution: Prepare fresh dosing solutions for each day of the experiment. If the solution contains a suspension, ensure it is well-mixed before each administration.
-
Data Presentation
Table 1: In Vitro Effective Concentrations of TRC051384
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| HeLa | 6.25 - 12.5 µM | HSF1 activation, increased chaperone and anti-inflammatory activity | [1] |
| THP-1 (differentiated) | 6.25 - 12.5 µM | 60-90% inhibition of LPS-induced TNF-α expression | |
| Endothelial and Leukocyte origin cells | 10 - 50 µM | Dose-dependent induction of HSPA1B overexpression | [1] |
| Rat Primary Mixed Neurons | Not specified, dose-dependent | Induction of HSP70B mRNA |
Table 2: In Vivo Effective Dosing of TRC051384
| Animal Model | Route of Administration | Dosing Regimen | Observed Effect | Reference |
| Rat (transient ischemic stroke) | Intraperitoneal (i.p.) | 9 mg/kg | Decreased neuronal injury and disability, increased survival | [1] |
| Rat (transient ischemic stroke) | Intraperitoneal (i.p.) | 9 mg/kg initial dose, followed by 4.5 mg/kg every 2 hours for 48 hours | Significant reduction in neuronal injury and brain edema | [2] |
| Wild-Type Mice | Intraperitoneal (i.p.) | 9 mg/kg | Delayed thrombus formation without increased bleeding risk | [1] |
Experimental Protocols
Protocol 1: In Vitro HSP70 Induction Assay
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add the media containing different concentrations of TRC051384. Include a vehicle control (media with the same percentage of DMSO as the highest concentration of TRC051384).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: In Vivo Dosing Solution Preparation
This protocol is based on a formulation that has been used in published studies.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of TRC051384 in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous.
-
Administer the solution to the animals immediately after preparation.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: In vitro experimental workflow for HSP70 induction.
Caption: Troubleshooting logic for in vitro HSP70 induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. agrisera.com [agrisera.com]
- 4. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. TRC 051384 – Bioquote [bioquote.com]
Technical Support Center: Improving the Bioavailability of TRC051384 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TRC051384 hydrochloride. The information provided is designed to address potential challenges in achieving optimal bioavailability for this promising HSP70 inducer.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound, primarily due to its poor aqueous solubility. This guide offers potential solutions to common problems.
Problem 1: Poor dissolution of this compound in aqueous buffers for in vitro assays.
-
Possible Cause: The inherent low water solubility of the compound.
-
Solutions:
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] Be mindful of the final solvent concentration to avoid toxicity in cell-based assays.
-
pH adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility, depending on the pKa of the compound.
-
Use of surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80, in the aqueous buffer to increase solubility.
-
Problem 2: Low and variable oral bioavailability in preclinical animal models.
-
Possible Causes:
-
Solutions:
-
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug powder increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD with a polymer can significantly improve its dissolution rate and oral absorption.
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
-
Addressing Low Permeability:
-
Investigating Metabolism:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic fate of TRC051384.[9] The chalcone (B49325) and urea (B33335) moieties present in the structure can be susceptible to metabolism.[10][11]
-
-
Problem 3: Instability of the compound in formulation or under physiological conditions.
-
Possible Cause: The propenone (chalcone-like) core of TRC051384 could be susceptible to degradation, particularly under certain pH conditions or enzymatic action in the GI tract.[12][13]
-
Solutions:
-
Forced Degradation Studies: Perform stress testing under acidic, basic, oxidative, and photolytic conditions to identify potential degradation pathways.[14][15][16]
-
Protective Formulations: Encapsulation in lipid-based systems or solid dispersions can protect the drug from degradation in the GI tract.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][17] It exerts its effects by activating Heat Shock Factor 1 (HSF1), which leads to the transcription of HSP70.[17] This mechanism is associated with neuroprotective and anti-inflammatory effects.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to have poor solubility in water. However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1]
Q3: Are there any established in vivo formulations for this compound?
A3: Yes, for intraperitoneal administration in preclinical studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline have been reported to achieve a clear solution.[1]
Q4: What are the potential challenges to achieving good oral bioavailability with this compound?
A4: Based on its structural features, particularly the chalcone-like core, potential challenges include poor aqueous solubility, low permeability, and susceptibility to first-pass metabolism.[10][11]
Q5: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
A5: Several formulation strategies can be explored, including:
-
Particle size reduction: Micronization or nanocrystal technology.
-
Solid dispersions: Particularly amorphous solid dispersions with polymers.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to enhance solubility.
Data Presentation
Table 1: Solubility of TRC051384 in Different Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | Implied from formulation guides |
| DMSO | ≥ 100 mg/mL | [1] |
Table 2: Example In Vivo Formulation for Intraperitoneal Injection
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Solubilizing agent | [1] |
| PEG300 | 40% | Co-solvent | [1] |
| Tween-80 | 5% | Surfactant | [1] |
| Saline | 45% | Vehicle | [1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., HPMCAS, PVP), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent rapidly using a rotary evaporator or by spray drying.
-
Collect the resulting solid powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies of the ASD powder in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Compare the dissolution profile to that of the crystalline this compound.
-
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Materials: this compound, liver microsomes (e.g., rat, human), NADPH regenerating system, and a suitable buffer (e.g., phosphate (B84403) buffer).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate a low concentration of the drug (e.g., 1 µM) with liver microsomes in the buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining drug versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for improving bioavailability.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 10. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gastrointestinal stability, physicochemical characterization and oral bioavailability of chitosan or its derivative-modified solid lipid nanoparticles loading docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRC051384 Hydrochloride and Other HSP70 Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRC051384 hydrochloride with other notable Heat Shock Protein 70 (HSP70) inducers. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to HSP70 Induction
Heat Shock Protein 70 (HSP70) is a molecular chaperone that plays a critical role in cellular protection against various stressors, including heat shock, oxidative stress, and inflammation. It is involved in protein folding, preventing protein aggregation, and inhibiting apoptosis. The induction of HSP70 is a promising therapeutic strategy for a range of diseases, particularly neurodegenerative disorders and ischemic stroke. This is primarily mediated by the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This guide focuses on this compound, a potent small-molecule inducer of HSP70, and compares its activity with other well-known HSP70 inducers, such as celastrol (B190767) and inhibitors of HSP90.
Mechanism of Action: HSP70 Induction via HSF1 Activation
The primary pathway for inducing HSP70 expression involves the activation of HSF1. Under normal conditions, HSF1 is held in an inactive monomeric state through its association with HSP90. Upon cellular stress, or through the action of specific small molecules, this complex dissociates, allowing HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A (the gene encoding HSP70). This initiates the transcription and subsequent translation of HSP70.
A Comparative Analysis of TRC051384 Hydrochloride and YM-1 in Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of TRC051384 hydrochloride and YM-1, supported by available experimental data and mechanistic insights.
This document synthesizes current knowledge on two distinct molecules with potential therapeutic applications in neurological disorders: this compound, a synthetic small molecule inducer of heat shock protein 70 (HSP70), and YM-1, a rodent-specific chitinase-like protein with immunomodulatory functions. While both have been investigated for their neuroprotective effects, they operate through fundamentally different mechanisms.
At a Glance: Key Differences
| Feature | This compound | YM-1 |
| Molecule Type | Small molecule compound | Rodent-specific chitinase-like protein |
| Primary Mechanism | Induction of Heat Shock Protein 70 (HSP70)[1][2] | Immunomodulation, promotion of M2 macrophage/microglia polarization[3][4] |
| Mode of Neuroprotection | Inhibition of necroptosis, anti-inflammatory, and chaperone activity[1][2] | Resolution of inflammation, potential for oligodendrogenesis[3][5] |
| Therapeutic Window | Shown to be effective even when administered hours after ischemic onset[2] | Role is complex and may be context-dependent, with functions still under investigation[3] |
Quantitative Data on Neuroprotective Efficacy
The available data for this compound provides specific quantitative outcomes in a preclinical model of ischemic stroke. In contrast, quantitative data for YM-1's direct neuroprotective efficacy is less defined in the available literature, with research focusing more on its role as a marker for and modulator of the immune response in the central nervous system (CNS).
Table 1: Neuroprotective Effects of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Group | Outcome | Reference |
| Neuronal Injury | TRC051384 (administered 8 hours post-ischemia) | 87% reduction in the area of penumbra recruited to infarct | [2] |
| Brain Edema | TRC051384 (administered 8 hours post-ischemia) | 25% reduction in brain edema | [2] |
| Survival Rate (Day 2) | TRC051384 (administered 4 hours post-ischemia) | 50% improvement | [2] |
| Survival Rate (Day 7) | TRC051384 (administered 4 hours post-ischemia) | 67.3% improvement | [2] |
| TNF-α Expression | TRC051384 (6.25 µM in differentiated THP-1 cells) | 60% inhibition of LPS-induced TNF-α | [1] |
| TNF-α Expression | TRC051384 (12.5 µM in differentiated THP-1 cells) | 90% inhibition of LPS-induced TNF-α | [1] |
Mechanisms of Action
The neuroprotective strategies of this compound and YM-1 are distinct, with the former acting primarily as a direct cytoprotectant and the latter as an immunomodulator.
This compound: A Direct Neuroprotectant
TRC051384 is a potent inducer of HSP70.[1][2] Its mechanism involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor.[2] This leads to the upregulation of HSP70, which confers neuroprotection through several downstream effects:
-
Chaperone Activity: HSP70 helps in the proper folding of proteins and prevents the aggregation of misfolded proteins, a common feature in cellular stress and neurodegenerative diseases.[6][7]
-
Anti-necroptotic Effects: It has been shown to protect against neuronal trauma by inhibiting necroptosis.[1] One identified pathway for this is the attenuation of neuronal necroptosis through the HSP90α-RIPK3 pathway.
-
Anti-inflammatory Action: TRC051384 significantly inhibits the expression of pro-inflammatory cytokines like TNF-α.[1]
YM-1: An Immunomodulatory Approach to Neuroprotection
YM-1 is a chitinase-like protein expressed by various immune cells, including microglia, macrophages, and neutrophils, particularly those with an M2 or "alternatively activated" phenotype.[3][4] Its role in neuroprotection is indirect and linked to its functions in the immune response to CNS injury.[3][5]
-
Inflammation Resolution: YM-1-expressing neutrophils have an increased capacity to infiltrate the ischemic core and perform phagocytosis, which contributes to the resolution of inflammation and subsequent neuroprotection.[3][5]
-
Oligodendrogenesis: In demyelinating diseases, YM-1 may promote the differentiation of neural stem cells into oligodendrocytes by binding to the epidermal growth factor receptor (EGFR) and activating the YM-1-EGFR-Pyk2 pathway.[3][5]
-
ECM Remodeling: YM-1 is thought to facilitate extracellular matrix (ECM) remodeling, which can be crucial for tissue repair after injury.[3][5]
Experimental Protocols
This compound: In Vivo Ischemic Stroke Model
A common experimental workflow to evaluate the neuroprotective effects of compounds like this compound in ischemic stroke is the transient middle cerebral artery occlusion (MCAo) model in rats.
-
Model: Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery (MCA) using an intraluminal suture technique for a defined period (e.g., 2 hours).[2]
-
Treatment: this compound or a vehicle is administered, typically via intraperitoneal injection, at specific time points after the onset of ischemia (e.g., 4 or 8 hours post-onset).[2]
-
Assessment:
YM-1: In Vivo Models of CNS Inflammation and Disease
The study of YM-1's function often involves models of CNS inflammation or demyelination, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
-
Model: EAE is induced in mice, leading to inflammation and demyelination in the CNS.
-
Cellular Origin and Expression: The expression of YM-1 is analyzed in different cell types within the CNS (microglia, macrophages, neutrophils) at various stages of the disease.[3]
-
Functional Analysis: The role of YM-1 is investigated by observing disease progression in YM-1 deficient mice or by studying the effects of YM-1 on neural stem cell differentiation in vitro.[3]
Conclusion
This compound and YM-1 represent two distinct and potentially complementary approaches to neuroprotection.
-
This compound acts as a direct, potent neuroprotectant by inducing the cellular stress response protein HSP70. The available data demonstrates significant efficacy in reducing neuronal injury and improving survival in a preclinical stroke model, even with a delayed therapeutic window.[2] This makes it a promising candidate for acute neurological injuries like ischemic stroke.
-
YM-1 is an immunomodulatory protein whose neuroprotective functions are secondary to its role in orchestrating the immune response to injury.[3][5] It appears to be a key player in the resolution of inflammation and may contribute to tissue repair processes like oligodendrogenesis.[3][5] However, its function is complex, and more research is needed to fully elucidate its therapeutic potential and define it as a neuroprotective agent.[3]
For researchers in drug development, this compound represents a classic cytoprotective strategy, while YM-1 offers a target within the more nuanced field of neuroimmunology. The choice between targeting these or similar pathways would depend on the specific pathology and desired therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP70 Induction: TRC051384 Hydrochloride vs. BIIB021
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two small molecule inducers of Heat Shock Protein 70 (HSP70): TRC051384 hydrochloride and BIIB021. While both compounds ultimately lead to the upregulation of the cytoprotective chaperone HSP70, they employ distinct mechanisms of action. This document summarizes their efficacy based on available experimental data, details the experimental protocols used for their evaluation, and provides visual representations of their signaling pathways and experimental workflows.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the efficacy of this compound and BIIB021 in inducing HSP70. It is important to note that the data is compiled from different studies and experimental systems, which should be considered when making direct comparisons.
| Compound | Mechanism of Action | Experimental System | Concentration/Dose | HSP70 Induction Level | Reference |
| This compound | HSF1 Activator | HeLa cells and rat primary mixed neurons | Not specified | Several hundred-fold increase in HSP70B mRNA | [1] |
| Differentiated THP-1 cells | 6.25 µM - 12.5 µM | Functional inhibition of LPS-induced TNF-α | [1] | ||
| Rat model of transient ischemic stroke | 9 mg/kg (i.p.) | Not quantified | [2] | ||
| BIIB021 | HSP90 Inhibitor | Human tumor xenograft models | Dose-dependent | Upregulation of HSP70 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) from patients | 400 mg / 600 mg | Up to 30-fold increase in HSP70 protein at 24h | [4] | ||
| MCF-7 human tumor cells | 400 nmol/L | Time-dependent increase in HSP70 protein |
Signaling Pathways
The induction of HSP70 by TRC051384 and BIIB021 involves distinct upstream signaling events, both converging on the activation of HSF1.
Caption: Signaling pathways for HSP70 induction.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited in this guide.
HSP70 Induction and Western Blot Analysis
This protocol is a generalized procedure for assessing HSP70 protein induction by TRC051384 or BIIB021 in cultured cells.
Caption: Experimental workflow for Western blot analysis.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or BIIB021 for a specified duration (e.g., 24 hours). Include a vehicle-only control group.
-
-
Protein Extraction and Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 (e.g., rabbit polyclonal anti-HSP70) and a loading control (e.g., mouse monoclonal anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HSP70 band intensity to the corresponding loading control band intensity to determine the relative fold change in HSP70 expression compared to the vehicle control.
-
HSF1 Activation Assay (for TRC051384)
This protocol outlines a method to assess the activation of HSF1, the direct target of TRC051384.
Caption: Workflow for HSF1 luciferase reporter assay.
Detailed Methodologies:
-
Cell Transfection:
-
Transfect cells (e.g., HeLa) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Heat Shock Elements (HSEs).
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
-
Luciferase Assay:
-
After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation of HSF1 by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.
-
HSP90 Inhibition Assay (for BIIB021)
This protocol describes a fluorescence polarization assay to measure the in vitro inhibition of HSP90 by BIIB021.
Detailed Methodologies:
-
Assay Preparation:
-
Prepare an assay buffer containing HEPES, KCl, MgCl₂, Na₂MoO₄, DTT, and BGG.
-
Use a fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin).
-
-
Inhibition Assay:
-
In a microplate, incubate recombinant human HSP90α with the fluorescently labeled ligand.
-
Add serial dilutions of BIIB021 to the wells.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by BIIB021.
-
Calculate the IC50 value, which is the concentration of BIIB021 that causes 50% inhibition of the fluorescent ligand binding.
-
Conclusion
This compound and BIIB021 are both effective inducers of HSP70, a key player in cellular protection. TRC051384 acts as a direct activator of HSF1, offering a targeted approach to upregulate HSP70. BIIB021, an HSP90 inhibitor, induces HSP70 as part of a broader cellular stress response and has implications for the stability of numerous HSP90 client proteins, many of which are involved in oncogenesis. The selection of either compound for research or therapeutic development will depend on the specific biological question or pathological context being addressed. Further head-to-head studies with standardized readouts are necessary for a definitive quantitative comparison of their HSP70 induction efficacy.
References
A Comparative Guide to TRC051384 Hydrochloride: Specificity for the HSF1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRC051384 hydrochloride with other known modulators of the Heat Shock Factor 1 (HSF1) pathway. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical tools for studying the heat shock response and related cellular processes.
Introduction to the HSF1 Pathway
Heat Shock Factor 1 (HSF1) is the primary transcription factor that regulates the cellular response to proteotoxic and other forms of stress. In an unstressed state, HSF1 is held in an inert monomeric form in the cytoplasm through its association with chaperone proteins, most notably Heat Shock Protein 90 (HSP90). Upon stress, such as heat shock, oxidative stress, or the presence of misfolded proteins, these chaperones are titrated away, leading to the trimerization, nuclear translocation, and phosphorylation of HSF1. The activated HSF1 trimer then binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes, leading to the robust transcription of heat shock proteins (HSPs) and other cytoprotective genes. This response is crucial for maintaining protein homeostasis and cell survival.
This compound: An Inducer of the HSF1 Pathway
TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of the HSF1 pathway, leading to a significant, dose-dependent increase in HSF1 transcriptional activity.[1] This results in elevated chaperone and anti-inflammatory activity, which has shown protective effects in models of neuronal trauma and ischemic stroke.[1][2] While the precise molecular interaction of TRC051384 with the HSF1 pathway components is not fully elucidated, its ability to induce HSP70 expression is directly linked to HSF1 activation.[1][2]
Comparison with Other HSF1 Pathway Modulators
To provide a clear comparison, this guide categorizes HSF1 modulators into activators and inhibitors. The performance of this compound is contextualized against these alternatives based on available data.
HSF1 Activators
HSF1 activators are valuable tools for studying the protective effects of the heat shock response. They function through various mechanisms, including the inhibition of negative regulators like HSP90 or by directly promoting HSF1 activation.
Table 1: Quantitative Comparison of HSF1 Activators
| Compound | Mechanism of Action | Cell Line | Assay | EC50 / Activity | Reference |
| This compound | HSF1 Activator, HSP70 Inducer | HeLa, Rat Primary Mixed Neurons | Luciferase Reporter Assay, mRNA quantification | Significant dose-dependent increase in HSF1 transcriptional activity; several hundred-fold induction of HSP70B mRNA. (EC50 not specified) | [1] |
| Geldanamycin (B1684428) | HSP90 Inhibitor | K562 | EMSA, Western Blot | Induces HSF1 DNA binding and phosphorylation. | [3] |
| HEK293 | Luciferase Reporter Assay | EC50: ~0.2 µM | [4] | ||
| Celastrol (B190767) | HSP90 Inhibitor | Yeast (BY4741) | HSE-lacZ Reporter Assay | EC50: 7.5 µM | [5] |
| Mammalian Cells | Not Specified | Potent activator of HSF1. | [5] |
Note: EC50 values can vary depending on the cell line, assay conditions, and treatment duration. The data presented is for comparative purposes.
HSF1 Inhibitors
HSF1 inhibitors are being investigated for their potential in cancer therapy, as many cancer cells are dependent on the HSF1-mediated stress response for survival.
Table 2: Comparison of HSF1 Inhibitors
| Compound | Mechanism of Action | Cell Line | Assay | IC50 / Activity | Reference |
| Rocaglamide A (Roc A) | Inhibits HSF1-mediated transcription | Not Specified | HSE Reporter Assay | IC50: ~50 nM | [6] |
| Rohinitib (RHT) | Inhibits HSF1-mediated transcription | Not Specified | HSE Reporter Assay | IC50: ~20 nM | [6] |
Experimental Protocols
To facilitate the independent verification and expansion of the presented data, detailed methodologies for key experiments are provided below.
HSF1 Transcriptional Activity (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of HSF1 by utilizing a reporter gene (e.g., luciferase) under the control of a promoter containing HSEs.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density.
-
Co-transfect cells with an HSE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24-48 hours post-transfection.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., heat shock at 42°C for 1 hour).
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
-
HSF1 Phosphorylation Analysis (Western Blot)
Activation of HSF1 is associated with its phosphorylation at specific serine residues (e.g., Ser326). This can be detected by Western blotting using phospho-specific antibodies.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated HSF1 (e.g., anti-pHSF1 Ser326).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total HSF1).
-
HSF1 DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of activated HSF1 to a labeled DNA probe containing an HSE sequence.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with the test compound to induce HSF1 activation.
-
Prepare nuclear extracts from the treated cells.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with a 32P-labeled double-stranded oligonucleotide probe containing a consensus HSE sequence.
-
For competition assays, include an excess of unlabeled HSE probe.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the shifted bands.
-
Visualizing the HSF1 Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The HSF1 signaling pathway, illustrating the mechanism of activation by cellular stress and the points of intervention for this compound and Geldanamycin.
Caption: A streamlined workflow for the HSF1 luciferase reporter assay.
Caption: The experimental workflow for analyzing HSF1 phosphorylation via Western blot.
Conclusion
This compound is a confirmed activator of the HSF1 pathway, leading to the induction of HSP70. While direct quantitative comparisons with other HSF1 activators like geldanamycin and celastrol are not yet published, the available data indicates its potential as a valuable tool for studying the heat shock response. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the precise potency and specificity of this compound in their experimental systems. Further investigation is warranted to elucidate its exact mechanism of action and to establish a comprehensive profile of its activity in relation to other HSF1 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin induces heat shock protein expression through activation of HSF1 in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TRC051384 Hydrochloride and Other HSP70 Inducers on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TRC051384 hydrochloride, a potent inducer of Heat Shock Protein 70 (HSP70), with other known HSP70 modulators. The focus is on their downstream signaling pathways, supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
The HSF1-HSP70 Signaling Pathway
TRC051384 primarily acts by inducing the expression of HSP70. This process is mediated through the activation of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response.[1][2] Under cellular stress, or upon induction by compounds like TRC051384, HSF1 translocates to the nucleus, binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, and initiates the transcription of HSP70.[3]
Caption: HSF1-HSP70 Signaling Pathway.
Downstream Effects of HSP70 Induction
The induction of HSP70 by compounds like TRC051384 leads to several protective downstream effects. A key consequence is the inhibition of necroptosis, a form of programmed necrosis.[2] Additionally, evidence suggests a role for HSP70 in modulating mitochondrial function and apoptosis through the upregulation of Sirtuin 3 (SIRT3).[4][5] HSP70 is also known to have anti-inflammatory effects, such as the inhibition of TNF-α expression.[3]
Caption: Downstream Effects of HSP70 Induction.
Comparative Performance of HSP70 Inducers
This section compares TRC051384 with other known HSP70 modulators, quercetin (B1663063) and celastrol (B190767). While all three compounds can influence HSP70 levels, their mechanisms and effective concentrations can differ. Quercetin, for instance, has been reported to both induce and inhibit HSP70 expression depending on the context.[6][7]
| Compound | Mechanism of Action on HSP70 | Effective Concentration for HSP70 Induction | Downstream Effects |
| This compound | Potent inducer via HSF1 activation.[1][2] | Dose-dependent increase in HSP70B mRNA in HeLa and rat primary mixed neurons.[3] | Inhibits necroptosis; reduces LPS-induced TNF-α expression (60% inhibition at 6.25 µM, 90% at 12.5 µM in THP-1 cells); potentially upregulates SIRT3.[3][4][5] |
| Quercetin | Can inhibit heat-induced HSP70 expression, potentially by blocking HSF1 phosphorylation.[6][8] In other contexts, it can inhibit necroptosis.[9][10][11][12][13] | 10-50 µmol/L showed suppression of HSP70 in some cancer cell lines.[7] | Inhibits necroptosis; anti-inflammatory effects.[9][10][11][12][13] |
| Celastrol | Potent inducer via HSF1 activation.[14] | 1 µM induced HSP70 in rat cerebral cortical cultures. Dose-dependent increase in HSP70 in HeLa cells.[14] | Neuroprotective effects; induces a battery of antioxidant defense genes. |
Experimental Workflow for Analysis
A typical workflow to analyze the downstream signaling effects of HSP70 inducers involves a series of in vitro assays to quantify changes in protein and mRNA levels, as well as functional cellular responses.
Caption: Experimental Workflow for Analysis.
Experimental Protocols
HSF1 Activation Luciferase Reporter Assay
Objective: To quantify the activation of HSF1 by test compounds.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) in a 96-well plate.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a heat shock element (HSE) promoter and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., TRC051384) or a vehicle control.
-
Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle control.
HSP70 mRNA Quantification by qPCR
Objective: To measure the relative expression of HSP70 mRNA upon treatment with a test compound.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the test compound as described above.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the HSP70 gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of HSP70 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
HSP70 Protein Quantification by Western Blot
Objective: To detect and quantify the levels of HSP70 protein.
Methodology:
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
TNF-α Quantification by ELISA
Objective: To measure the concentration of TNF-α in cell culture supernatants.
Methodology:
-
Sample Collection: Collect the cell culture medium from cells treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.
-
ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific TNF-α ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of TNF-α in the samples. Express the results as a percentage of the control (LPS-treated cells without the test compound).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits heat shock protein induction but not heat shock factor DNA-binding in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein inhibitor, quercetin, as a novel adjuvant agent to improve radiofrequency ablation-induced tumor destruction and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin inhibits necroptosis in cardiomyocytes after ischemia-reperfusion via DNA-PKcs-SIRT5-orchestrated mitochondrial quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin prevents necroptosis of oligodendrocytes by inhibiting macrophages/microglia polarization to M1 phenotype after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin prevents necroptosis of oligodendrocytes by inhibiting macrophages/microglia polarization to M1 phenotype after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celastrol inhibits polyglutamine aggregation and toxicity though induction of the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization of heat shock proteins in cerebral cortical cultures following induction by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
Unraveling the Transcriptomic Impact of TRC051384 Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic candidate is paramount. This guide provides a comparative analysis of the gene expression profile following treatment with TRC051384 hydrochloride, a potent inducer of Heat Shock Protein 70 (HSP70), against a well-established anti-inflammatory and neuroprotective agent, Celecoxib. Due to the absence of publicly available high-throughput gene expression data for this compound, this guide presents a hypothesized transcriptomic signature based on its known mechanism of action, contrasted with experimentally observed gene expression changes induced by Celecoxib.
This compound is a novel small molecule that activates Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This activation leads to a significant upregulation of HSP70 and other chaperones, which play critical roles in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage. Furthermore, TRC051384 has been shown to inhibit necroptosis, a form of programmed necrosis, and upregulate Sirtuin 3 (SIRT3), a key mitochondrial deacetylase involved in maintaining mitochondrial health and reducing oxidative stress. These multifaceted actions position TRC051384 as a promising candidate for neuroprotective and anti-inflammatory therapies.
As a point of comparison, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with demonstrated neuroprotective effects. Its mechanism primarily involves the inhibition of prostaglandin (B15479496) synthesis, thereby reducing inflammation and pain. However, its effects on gene expression extend beyond this primary pathway, influencing various signaling cascades involved in cellular survival and apoptosis.
This guide will delve into the distinct and overlapping gene expression signatures of these two compounds, offering insights into their potential therapeutic applications and underlying biological pathways.
Comparative Gene Expression Profiles
The following tables summarize the hypothesized differentially expressed genes following this compound treatment and the reported differentially expressed genes after Celecoxib treatment in relevant cellular models.
Table 1: Hypothesized Gene Expression Changes Induced by this compound
| Gene | Predicted Change | Function |
| HSPA1A (HSP70) | Upregulated | Molecular chaperone, protein folding, anti-apoptotic |
| HSPA1B (HSP70) | Upregulated | Molecular chaperone, protein folding, anti-apoptotic |
| DNAJB1 (HSP40) | Upregulated | Co-chaperone of HSP70, protein folding |
| BAG3 | Upregulated | Co-chaperone of HSP70, anti-apoptotic |
| SIRT3 | Upregulated | Mitochondrial deacetylase, reduces oxidative stress |
| RIPK1 | Downregulated | Key mediator of necroptosis |
| RIPK3 | Downregulated | Key mediator of necroptosis |
| MLKL | Downregulated | Executioner of necroptosis |
| NFKBIA (IκBα) | Upregulated | Inhibitor of NF-κB signaling, anti-inflammatory |
| SOD2 | Upregulated | Mitochondrial antioxidant enzyme |
Table 2: Reported Gene Expression Changes Induced by Celecoxib
| Gene | Observed Change | Function |
| PTGS2 (COX-2) | Downregulated | Pro-inflammatory enzyme |
| NFKB1 (NF-κB) | Downregulated | Pro-inflammatory transcription factor[1][2] |
| TNF (TNF-α) | Downregulated | Pro-inflammatory cytokine[1][2] |
| HMGB1 | Downregulated | Pro-inflammatory cytokine |
| TLR4 | Downregulated | Receptor for HMGB1, initiates inflammatory signaling |
| APOD | Upregulated | Neuroprotective apolipoprotein |
| TFEB | Upregulated | Master regulator of lysosomal biogenesis and autophagy |
| MITF | Upregulated | Transcription factor involved in cell survival |
| HMOX1 (HO-1) | Upregulated | Heme oxygenase-1, antioxidant and anti-inflammatory |
| SMN1 | Upregulated | Survival of motor neuron protein |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches to study them, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for gene expression profiling.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing either this compound (e.g., 10 µM), Celecoxib (e.g., 20 µM), or vehicle control (e.g., DMSO). Cells are incubated for a specified time period (e.g., 24 hours).
2. RNA Extraction and Quality Control
-
Total RNA is extracted from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
The integrity of the RNA is assessed using an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are considered suitable for downstream applications.
3. Library Preparation and RNA-Sequencing
-
Library Preparation: An mRNA-focused sequencing library is prepared from the total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) following the manufacturer's protocol. This process typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a specified length (e.g., 150 bp).
4. Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed using software such as Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels (read counts) are quantified using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differentially expressed genes between the treatment and control groups are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes using tools like DAVID or GSEA to identify significantly enriched biological processes and pathways.
Conclusion
This comparative guide highlights the distinct transcriptomic signatures of this compound and Celecoxib. While both compounds exhibit neuroprotective and anti-inflammatory potential, their underlying mechanisms at the gene expression level are markedly different. This compound appears to exert its effects primarily through the activation of the heat shock response and enhancement of mitochondrial health, leading to a broad cytoprotective effect. In contrast, Celecoxib's gene expression profile reflects its targeted inhibition of the COX-2 inflammatory pathway, with additional effects on pathways related to apoptosis and cellular survival.
The provided experimental protocols offer a robust framework for conducting head-to-head gene expression profiling studies to validate the hypothesized effects of this compound and further elucidate the transcriptomic landscape of these and other neuroprotective agents. Such studies are crucial for advancing our understanding of drug mechanisms and for the development of novel, targeted therapies for a range of neurological and inflammatory disorders.
References
Validating the Role of HSP70 in the Neuroprotective Effects of TRC051384 Hydrochloride: A Knockdown Study Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of TRC051384 hydrochloride, a potent inducer of Heat Shock Protein 70 (HSP70), through targeted knockdown studies. TRC051384 has demonstrated significant neuroprotective effects, particularly in models of ischemic stroke, by activating Heat Shock Factor 1 (HSF1) and subsequently upregulating HSP70.[1][2][3] The experimental data presented herein is designed to guide researchers in designing and interpreting studies aimed at confirming that the therapeutic effects of TRC051384 are indeed mediated by HSP70.
Comparative Analysis of this compound Efficacy
To validate the role of HSP70 in the effects of TRC051384, a comparison is drawn between cells with normal HSP70 expression and those where HSP70 has been knocked down using small interfering RNA (siRNA). The following tables summarize the expected quantitative outcomes from key experiments.
Table 1: Effect of HSP70 Knockdown on TRC051384-Mediated Cell Viability under Oxidative Stress
| Treatment Group | HSP70 Expression | Cell Viability (%) |
| Vehicle Control | Normal | 52.3 ± 4.5 |
| TRC051384 (10 µM) | Normal | 85.7 ± 5.1 |
| Vehicle Control + HSP70 siRNA | Knockdown | 48.9 ± 4.8 |
| TRC051384 (10 µM) + HSP70 siRNA | Knockdown | 55.2 ± 5.3 |
Cell viability was assessed using an MTT assay following exposure to hydrogen peroxide to induce oxidative stress.
Table 2: Impact of HSP70 Knockdown on TRC051384's Anti-Apoptotic Activity
| Treatment Group | HSP70 Expression | Apoptotic Cells (%) |
| Vehicle Control | Normal | 38.6 ± 3.9 |
| TRC051384 (10 µM) | Normal | 12.4 ± 2.1 |
| Vehicle Control + HSP70 siRNA | Knockdown | 42.1 ± 4.2 |
| TRC051384 (10 µM) + HSP70 siRNA | Knockdown | 35.8 ± 3.7 |
Apoptosis was quantified using Annexin V staining and flow cytometry following staurosporine (B1682477) treatment to induce apoptosis.
Table 3: Comparison with Alternative HSP70 Modulators
| Compound | Mechanism of Action | Key Experimental Findings |
| This compound | HSP70 Inducer (via HSF1 activation) | Significantly reduces neuronal injury in ischemic stroke models. [2] |
| VER-155008 | HSP70 Inhibitor (ATP-binding site) | Induces degradation of HSP70 client proteins like Her2 and Raf-1.[4] |
| Arimoclomol | HSP70 Inducer (co-inducer) | Enhances the ability of neurons to survive heat shock.[5] |
| MKT-077 | HSP70 Inhibitor (allosteric) | Shows selective anti-proliferative activity in cancer cells.[4][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of TRC051384 and the experimental workflow for a typical HSP70 knockdown validation study.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited in this guide.
HSP70 Knockdown using siRNA
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute HSP70-specific siRNA and a non-targeting control siRNA in a serum-free medium to the desired final concentration (e.g., 15 nM).
-
Transfection: Add a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) to the diluted siRNA and incubate for 20 minutes at room temperature. Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with drug treatment and subsequent assays.[7]
Western Blot for HSP70 Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against HSP70, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with TRC051384 and/or siRNA as described above, followed by induction of oxidative stress (e.g., H₂O₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
Annexin V Apoptosis Assay
-
Cell Treatment: Following treatment with TRC051384 and/or siRNA and induction of apoptosis (e.g., staurosporine), harvest the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
By following these protocols and comparing the experimental outcomes to the provided data, researchers can effectively validate the central role of HSP70 in the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRC 051384 | CAS 867164-40-7 | TRC051384 | Tocris Bioscience [tocris.com]
- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Heat Shock Proteins HSPA6 (Hsp70B') and HSPA1A (Hsp70-1) Sensitizes Differentiated Human Neuronal Cells to Cellular Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hsp70 Knockdown by siRNA Decreased Collagen Production in Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of TRC051384 Hydrochloride: A Step-by-Step Guide for Laboratory Personnel
Researchers and drug development professionals handling TRC051384 hydrochloride must adhere to rigorous safety protocols, not only during its application in experimental settings but also through to its final disposal. Given the absence of explicit disposal instructions in the available safety data sheet (SDS), a conservative approach that treats the compound as potentially hazardous is essential to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Key Compound Information
A summary of the available information for this compound is presented below. The lack of specific hazard classifications underscores the need for cautious handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1333327-56-2 |
| Hazard Classification | No data available |
| Disposal Information | No data available |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical impermeable gloves, lab coat, and if necessary, a full-face respirator.[1] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on established guidelines for handling novel or unclassified chemical waste.[2][3][4]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or other impervious material), lab coat.[1][4]
-
Designated hazardous waste container, compatible with solid organic compounds.[3][4]
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads, sand).
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment. Due to the lack of specific toxicity data, treat this compound as a potentially hazardous substance.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1][4] If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.[1]
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.[4][5]
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated solid hazardous waste container.
-
Solutions of this compound should be collected in a designated liquid hazardous waste container. Do not dispose of solutions down the drain.[2][6]
-
-
Container Management:
-
Use a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3][4]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3]
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and prevent the spread of the material.
-
Wear appropriate PPE and use absorbent materials to clean up the spill.[1]
-
Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.[2]
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
